Rauvovertine B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol |
InChI |
InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3/t8-,11-,13+,15-,16-,17+,19+/m0/s1 |
InChI Key |
YQFGLJJOGMUWSM-QTZSSMJSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CO[C@H]([C@@H]3[C@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=C5C=C(C=C6)O)O |
Canonical SMILES |
CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of Rauvomine B
This guide provides a comprehensive overview of the biological activity of Rauvomine B, a novel C18 normonoterpenoid indole (B1671886) alkaloid. The document focuses on its anti-inflammatory properties, presenting key quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and development.
Introduction
Rauvomine B is a unique natural product isolated from the aerial parts of Rauvolfia vomitoria. Its complex hexacyclic structure, featuring a substituted cyclopropane (B1198618) ring, has garnered interest in the scientific community. Preliminary studies have identified its potential as an anti-inflammatory agent, making it a candidate for further investigation in drug discovery programs.
Biological Activity: Anti-inflammatory Effects
The primary biological activity identified for Rauvomine B is its anti-inflammatory action. This has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory therapies.
Quantitative Data
The anti-inflammatory potency of Rauvomine B and its related compounds has been quantified, with the half-maximal inhibitory concentration (IC50) being the key metric. The data is summarized in the table below for comparative analysis.
| Compound | Biological Activity | Assay System | IC50 (μM) | Positive Control | IC50 of Control (μM) |
| Rauvomine B | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 39.6 | Celecoxib | 34.3 |
| Rauvomine A | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 55.5 | Celecoxib | 34.3 |
| Peraksine | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 65.2 | Celecoxib | 34.3 |
| Alstoyunine A | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 75.3 | Celecoxib | 34.3 |
Experimental Protocols
The following section details the methodology used to determine the anti-inflammatory activity of Rauvomine B.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent (LPS).
3.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Rauvomine B (or other test compounds). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.
3.1.2. Nitric Oxide Measurement (Griess Assay)
Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452) (NO2-), in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After the 24-hour incubation, 50-100 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Equal volumes of Solution A and Solution B are mixed immediately before use to form the final Griess reagent.
-
-
Reaction: An equal volume of the Griess reagent is added to the collected supernatant in a separate 96-well plate.
-
Incubation: The mixture is incubated for 10-15 minutes at room temperature, protected from light. During this time, a chromogenic azo dye is formed in the presence of nitrite.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
3.1.3. Cell Viability Assay (MTT Assay)
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
Treatment: Cells are treated with the same concentrations of Rauvomine B as in the anti-inflammatory assay for the same duration.
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., Dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Workflows
LPS-Induced Pro-inflammatory Signaling Pathway
The following diagram illustrates the key signaling pathway activated by LPS in macrophages, leading to the production of nitric oxide and other pro-inflammatory mediators. Rauvomine B is hypothesized to interfere with this pathway.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Experimental Workflow for Anti-inflammatory Screening
The diagram below outlines the sequential steps involved in the in vitro screening of compounds for anti-inflammatory activity.
Caption: Workflow for in vitro anti-inflammatory activity screening.
Conclusion and Future Directions
Rauvomine B has demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production in a well-established in vitro model. The provided data and protocols offer a solid foundation for further research. Future studies should aim to:
-
Elucidate the precise molecular target(s) of Rauvomine B within the inflammatory signaling pathway.
-
Investigate its effects on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Evaluate its efficacy and safety in in vivo models of inflammation.
-
Explore structure-activity relationships by synthesizing and testing analogs of Rauvomine B to potentially identify more potent derivatives.
This technical guide serves as a valuable resource for researchers dedicated to the exploration and development of novel anti-inflammatory therapeutics.
Rauvomine B: A Technical Guide to its Anti-inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvomine B is a novel C18 normonoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia vomitoria.[1][2] This compound is distinguished by a unique 6/5/6/6/3/5 hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring.[1][2] Preliminary in vitro studies have demonstrated that Rauvomine B possesses significant anti-inflammatory properties, suggesting its potential as a lead compound for the development of new anti-inflammatory agents. This technical guide provides a comprehensive overview of the current knowledge on the anti-inflammatory effects of Rauvomine B, its proposed mechanism of action, and detailed experimental protocols for its evaluation.
Anti-inflammatory Activity
The anti-inflammatory activity of Rauvomine B was assessed using a murine macrophage cell line (RAW 264.7). The compound exhibited significant inhibitory effects on inflammatory markers, with a half-maximal inhibitory concentration (IC50) comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), celecoxib.[1]
Quantitative Data
The following table summarizes the in vitro anti-inflammatory activity of Rauvomine B and related compounds as reported by Zeng et al. (2017).
| Compound | IC50 (μM) against RAW 264.7 Macrophages |
| Rauvomine B | 39.6 |
| Rauvomine A | 55.5 |
| Peraksine | 65.2 |
| Alstoyunine A | 75.3 |
| Celecoxib (Positive Control) | 34.3 |
Caption: In vitro anti-inflammatory activity of Rauvomine B and related compounds.
Experimental Protocols
The following is a detailed protocol for the in vitro anti-inflammatory assay used to determine the IC50 values of Rauvomine B. This method is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard and widely accepted model for assessing anti-inflammatory activity.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
1. Cell Culture and Maintenance:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Prepare stock solutions of Rauvomine B and the positive control (e.g., celecoxib) in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve a range of final test concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.1%).
-
After the initial 24-hour incubation, remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations.
-
Pre-incubate the cells with the test compounds for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) from Escherichia coli to each well at a final concentration of 1 µg/mL. A control group without LPS stimulation and a vehicle control group (LPS + DMSO) should be included.
-
Incubate the plates for an additional 24 hours.
3. Measurement of Nitric Oxide Production (Griess Assay):
-
After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite (B80452) to quantify the amount of nitrite in the samples, which is a stable and quantifiable breakdown product of NO.
4. Data Analysis:
-
The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of vehicle control)] × 100
-
The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro anti-inflammatory assay of Rauvomine B.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While the precise molecular mechanism of Rauvomine B's anti-inflammatory activity has not been explicitly elucidated, based on the known mechanisms of other monoterpenoid indole alkaloids, it is proposed that Rauvomine B exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation in macrophages by stimuli like LPS leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Proposed mechanism of Rauvomine B via inhibition of the NF-κB signaling pathway.
Conclusion
Rauvomine B, a unique monoterpenoid indole alkaloid from Rauvolfia vomitoria, demonstrates significant in vitro anti-inflammatory activity. Its potency is comparable to the established NSAID celecoxib, highlighting its potential for further investigation. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. The detailed experimental protocols provided in this guide serve as a foundation for future research aimed at further characterizing the anti-inflammatory profile of Rauvomine B and exploring its therapeutic potential. Further studies are warranted to confirm the proposed mechanism and to evaluate the in vivo efficacy and safety of this promising natural product.
References
Spectroscopic and Mechanistic Insights into Rauvomine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the monoterpenoid indole (B1671886) alkaloid, Rauvomine B. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and an exploration of its potential anti-inflammatory mechanism of action.
Core Spectroscopic Data
The structural elucidation of Rauvomine B has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Rauvomine B (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 7.95 | s | |
| 5α | 3.33 | m | |
| 5β | 2.91 | m | |
| 6α | 2.22 | m | |
| 6β | 1.98 | m | |
| 9 | 7.48 | d | 7.8 |
| 10 | 7.12 | t | 7.5 |
| 11 | 7.30 | t | 7.7 |
| 12 | 7.17 | d | 8.0 |
| 14α | 2.05 | m | |
| 14β | 1.88 | m | |
| 15 | 3.65 | m | |
| 16 | 1.45 | m | |
| 17α | 3.82 | d | 11.5 |
| 17β | 3.59 | d | 11.5 |
| 18 | 1.15 | d | 6.9 |
| 19 | 2.58 | qd | 6.9, 2.4 |
| 20 | 0.95 | m | |
| 21 | 4.10 | s |
Table 2: ¹³C NMR Data for Rauvomine B (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 134.5 |
| 3 | 115.8 |
| 5 | 53.2 |
| 6 | 21.7 |
| 7 | 108.1 |
| 8 | 128.2 |
| 9 | 120.0 |
| 10 | 119.8 |
| 11 | 122.1 |
| 12 | 111.1 |
| 13 | 136.4 |
| 14 | 34.1 |
| 15 | 34.9 |
| 16 | 28.1 |
| 17 | 60.9 |
| 18 | 12.7 |
| 19 | 38.2 |
| 20 | 25.4 |
| 21 | 63.8 |
Mass Spectrometry (MS)
High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) was utilized to determine the accurate mass of Rauvomine B.
Table 3: HR-ESI-MS Data for Rauvomine B
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 323.1754 | 323.1756 |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of chloroform-d (B32938) (CDCl₃) at δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR.[1] Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for all experiments.
High-Resolution Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS data were obtained using a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.[1] Samples were introduced via electrospray ionization in positive ion mode. The instrument was operated in high-resolution mode to ensure accurate mass measurements.
Biological Activity and Signaling Pathway
Rauvomine B has been reported to exhibit significant anti-inflammatory activity through the inhibition of RAW 264.7 macrophages.[2] While the precise molecular mechanism is still under investigation, many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3]
Activation of the NF-κB pathway is a central event in inflammation, leading to the transcription of pro-inflammatory genes. The workflow for investigating the potential inhibitory effect of Rauvomine B on this pathway is outlined below.
Caption: Proposed inhibitory mechanism of Rauvomine B on the NF-κB signaling pathway.
The diagram illustrates the canonical NF-κB signaling pathway initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. Phosphorylated IκB is subsequently degraded, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that Rauvomine B may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex. Further experimental validation is required to confirm this proposed mechanism.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the isolation and spectroscopic characterization of Rauvomine B is depicted in the following diagram.
Caption: General workflow for the isolation and spectroscopic analysis of Rauvomine B.
This workflow begins with the extraction of Rauvomine B from its natural source, followed by purification using chromatographic techniques. The pure compound is then subjected to NMR and MS analysis to obtain the spectroscopic data necessary for its structural elucidation.
References
An In-depth Technical Guide to the Biosynthetic Pathway of Sarpagine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpagine-type alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs), are predominantly found in plants of the Apocynaceae family, most notably in the genus Rauvolfia. These compounds and their derivatives, such as ajmaline (B190527), exhibit a wide range of pharmacological activities, including anti-arrhythmic and antihypertensive properties. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to sarpagine-type alkaloids, with a focus on the well-characterized pathway to ajmaline in Rauvolfia serpentina. The guide details the key enzymatic steps, presents quantitative data for the core enzymes, outlines experimental protocols for their study, and illustrates the regulatory signaling cascade that governs this intricate metabolic route.
Core Biosynthetic Pathway of Sarpagine-Type Alkaloids
The biosynthesis of sarpagine-type alkaloids commences with the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpene from the methylerythritol phosphate (B84403) (MEP) pathway. The central pathway involves a series of enzymatic transformations, each catalyzed by a specific enzyme, leading to the formation of the characteristic sarpagan skeleton and its subsequent modifications.
The key enzymatic steps in the biosynthesis of ajmaline, a prominent sarpagine-type alkaloid, are as follows:
-
Strictosidine (B192452) Synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine, the universal precursor for all MIAs.[1][2][3][4]
-
Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.
-
Sarpagan Bridge Enzyme (SBE): A cytochrome P450-dependent enzyme that catalyzes the formation of the characteristic C5-C16 bond of the sarpagan skeleton, leading to the formation of polyneuridine (B1254981) aldehyde.[5]
-
Polyneuridine Aldehyde Esterase (PNAE): This hydrolase converts polyneuridine aldehyde into 16-epivellosimine (B1246557).
-
Vinorine (B1233521) Synthase (VS): An acetyl-CoA dependent acyltransferase that catalyzes the formation of the ajmalan (B1240692) skeleton by converting 16-epivellosimine to vinorine.
-
Vinorine Hydroxylase (VH): A cytochrome P450 monooxygenase that hydroxylates vinorine to produce vomilenine (B1248388).
-
Vomilenine Reductase (VR): An NADPH-dependent reductase that reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine (B1246003).
-
1,2-Dihydrovomilenine Reductase (DHVR): Another NADPH-dependent reductase that reduces the 19,20-double bond of 1,2-dihydrovomilenine to yield 17-O-acetylnorajmaline.
-
Acetylajmalan Esterase (AAE): Hydrolyzes the acetyl group from 17-O-acetylnorajmaline to produce norajmaline (B1263583).
-
Norajmaline N-methyltransferase (NNMT): The final step involves the methylation of the indole nitrogen of norajmaline to yield ajmaline.
Quantitative Data of Core Biosynthetic Enzymes
The following table summarizes the available kinetic parameters for the key enzymes in the sarpagine-type alkaloid biosynthetic pathway, primarily from Rauvolfia serpentina.
| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (units) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Source(s) |
| Strictosidine Synthase (STR) | Tryptamine | 6.2 - 72 | - | 1.3 - 10.65 | 5.0 - 8.0 | - | |
| Secologanin | 39 | - | - | ||||
| Polyneuridine Aldehyde Esterase (PNAE) | Polyneuridine Aldehyde | Data not available | - | Data not available | - | - | |
| Vinorine Synthase (VS) | Gardneral (16-epivellosimine) | 7.5 | - | Data not available | - | - | |
| Acetyl-CoA | 57 | - | - | ||||
| Vinorine Hydroxylase (VH) | Vinorine | 6.8 | - | Data not available | 6.5 - 8.5 | - | |
| Vomilenine Reductase (VR) | Vomilenine | Data not available | - | Data not available | 5.7 - 6.2 | 30 |
Note: "Data not available" indicates that specific quantitative data could not be found in the searched literature for the enzyme from Rauvolfia serpentina. Further experimental investigation is required to determine these parameters.
Experimental Protocols
This section provides detailed methodologies for the cloning, expression, purification, and activity assays of the core enzymes involved in sarpagine-type alkaloid biosynthesis.
Gene Cloning, Heterologous Expression, and Purification of Biosynthetic Enzymes
Objective: To obtain purified recombinant enzymes for in vitro characterization.
General Workflow:
Caption: General workflow for cloning, expression, and purification of biosynthetic enzymes.
Detailed Protocol (Example: Strictosidine Synthase):
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves or cell suspension cultures of Rauvolfia serpentina using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
PCR Amplification and Cloning: The full-length coding sequence of the STR gene is amplified from the cDNA using gene-specific primers designed based on the known sequence. The PCR product is then cloned into an E. coli expression vector, such as pET-28a(+), which often includes a polyhistidine (His)-tag for purification.
-
Heterologous Expression in E. coli : The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or a French press. The soluble fraction containing the His-tagged protein is separated from cell debris by centrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM), the recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Activity Assays
a) Strictosidine Synthase (STR) Assay (HPLC-based)
Principle: The enzymatic formation of strictosidine from tryptamine and secologanin is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Reaction Mixture (100 µL):
-
100 mM Potassium phosphate buffer (pH 7.0)
-
1 mM Tryptamine
-
1 mM Secologanin
-
10-50 µg of purified STR enzyme
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of 100 µL of methanol (B129727).
-
Analysis: The mixture is centrifuged, and the supernatant is analyzed by RP-HPLC.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV absorbance at 280 nm.
-
Quantification: The amount of strictosidine formed is quantified by comparing the peak area to a standard curve of authentic strictosidine.
-
b) Polyneuridine Aldehyde Esterase (PNAE) Assay (HPLC-based)
Principle: The conversion of polyneuridine aldehyde to 16-epivellosimine is monitored by HPLC. Due to the instability of 16-epivellosimine, the assay can be challenging.
Protocol:
-
Reaction Mixture (100 µL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.5 mM Polyneuridine aldehyde (substrate can be generated in situ from strictosidine using SGD and SBE)
-
10-50 µg of purified PNAE enzyme
-
-
Incubation: Incubate at 30°C for 15-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 100 µL of ethyl acetate (B1210297) and vortexing.
-
Analysis: The organic phase is collected, evaporated to dryness, and the residue is redissolved in methanol for HPLC analysis as described for the STR assay, with detection at appropriate wavelengths for 16-epivellosimine.
c) Vinorine Synthase (VS) Assay (TLC or HPLC-based)
Principle: The formation of vinorine from 16-epivellosimine (or its synthetic analog gardneral) and acetyl-CoA is monitored.
Protocol:
-
Reaction Mixture (50 µL):
-
100 mM Potassium phosphate buffer (pH 7.0)
-
0.2 mM 16-epivellosimine (or gardneral)
-
0.5 mM Acetyl-CoA
-
5-20 µg of purified VS enzyme
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by making the solution alkaline with Na₂CO₃ and extracting with ethyl acetate.
-
Analysis:
-
TLC: The concentrated extract is spotted on a silica (B1680970) gel TLC plate and developed with a suitable solvent system (e.g., chloroform:methanol, 9:1). Vinorine can be visualized under UV light.
-
HPLC: For quantitative analysis, the extract is analyzed by RP-HPLC with UV detection.
-
d) Vomilenine Reductase (VR) Assay (Spectrophotometric)
Principle: The enzymatic reduction of vomilenine is coupled to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture (200 µL):
-
100 mM MES buffer (pH 6.0)
-
0.2 mM NADPH
-
0.1 mM Vomilenine
-
10-50 µg of purified VR enzyme
-
-
Measurement: The reaction is initiated by the addition of vomilenine, and the decrease in absorbance at 340 nm is monitored continuously in a spectrophotometer at 30°C.
-
Calculation: The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Regulation of Sarpagine-Type Alkaloid Biosynthesis
The biosynthesis of sarpagine-type alkaloids, like other MIAs, is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses such as herbivory and pathogen attack. The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) play a central role in this regulation.
Jasmonate Signaling Pathway:
Caption: Simplified Jasmonate signaling pathway regulating sarpagine alkaloid biosynthesis.
In response to stimuli like wounding, the biosynthesis of jasmonates is induced. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1). This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In their resting state, JAZ proteins bind to and inhibit the activity of basic helix-loop-helix (bHLH) transcription factors, such as MYC2. The degradation of JAZ repressors releases MYC2, which then activates the expression of downstream transcription factors, including the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family member ORCA (Octadecanoid-responsive Catharanthus AP2-domain protein). While much of this pathway has been elucidated in Catharanthus roseus, homologs of these transcription factors are believed to regulate the sarpagine pathway in Rauvolfia serpentina. ORCA transcription factors, in turn, bind to specific promoter elements in the genes of the MIA biosynthetic pathway, such as Strictosidine Synthase (STR) and Tryptophan Decarboxylase (TDC), activating their transcription and leading to an increased production of sarpagine-type alkaloids.
Conclusion
The biosynthetic pathway of sarpagine-type alkaloids is a complex and highly regulated process that has been the subject of extensive research. This guide has provided a detailed overview of the core enzymatic steps, available quantitative data, experimental protocols for enzyme characterization, and the key regulatory mechanisms. While significant progress has been made in elucidating this pathway, particularly for ajmaline biosynthesis in Rauvolfia serpentina, gaps in our knowledge remain, especially concerning the kinetic parameters of several key enzymes and the specific regulatory network in this species. Further research in these areas will be crucial for the metabolic engineering of these valuable pharmaceutical compounds. This guide serves as a foundational resource for researchers and professionals aiming to explore and manipulate this important class of natural products for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential active-site residues in polyneuridine aldehyde esterase, a central enzyme of indole alkaloid biosynthesis, by modelling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rauvomine B: A Technical Guide to its Natural Source and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvomine B is a novel C18 normonoterpenoid indole (B1671886) alkaloid, distinguished by its unique and complex hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring.[1] First isolated from the aerial parts of Rauvolfia vomitoria, this compound belongs to the sarpagine (B1680780) class of monoterpenoid indole alkaloids (MIAs). Preliminary studies have highlighted its significant anti-inflammatory activity, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols for the isolation of Rauvomine B.
Natural Source and Abundance
Rauvomine B has been identified and isolated from Rauvolfia vomitoria, a flowering plant species in the family Apocynaceae. This plant is native to tropical Africa and is a well-known source of a variety of bioactive indole alkaloids.
The abundance of Rauvomine B in its natural source is notably low, characteristic of many complex secondary metabolites. The quantitative data available from the initial isolation study is summarized in the table below.
| Plant Material | Part Used | Amount of Starting Material (kg) | Yield of Rauvomine B (mg) | Percentage Yield (%) |
| Rauvolfia vomitoria | Aerial Parts | 2.5 | 1.5 | 0.00006% |
Data extracted from Zeng et al., 2017.
This low natural abundance underscores the challenges in obtaining significant quantities of Rauvomine B from its plant source and highlights the importance of efficient isolation techniques and the potential for synthetic production routes.
Experimental Protocols: Isolation and Purification of Rauvomine B
The following is a detailed methodology for the isolation and purification of Rauvomine B from the aerial parts of Rauvolfia vomitoria, based on established alkaloid extraction protocols and the initial discovery of the compound.
1. Plant Material Collection and Preparation:
-
The aerial parts (leaves and stems) of Rauvolfia vomitoria are collected and air-dried in the shade.
-
The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material (e.g., 2.5 kg) is subjected to exhaustive extraction with a suitable solvent system. A common method involves maceration or percolation with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours).
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.
-
The acidic solution, containing the protonated alkaloids, is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.
-
The pH of the acidic aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., NH4OH).
-
The basified solution is then extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to partition the free base alkaloids into the organic layer.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to afford the total crude alkaloid fraction.
4. Chromatographic Purification:
-
The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate Rauvomine B.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient solvent system, typically a mixture of a nonpolar solvent and a polar solvent with increasing polarity (e.g., petroleum ether/acetone or chloroform/methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions enriched with Rauvomine B are further purified on a Sephadex LH-20 column using a suitable solvent such as methanol (B129727) to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure Rauvomine B.
-
Mandatory Visualizations
Experimental Workflow for Rauvomine B Isolation
Caption: Workflow for the isolation of Rauvomine B from Rauvolfia vomitoria.
Proposed Biogenetic Pathway of Rauvomine B
Caption: Proposed biogenetic pathway of Rauvomine B.
References
Plausible Biogenetic Pathways of Rauvomine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvomine B, a unique C18 normonoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria, presents a fascinating biosynthetic puzzle.[1][2] Its complex hexacyclic structure, featuring a sarpagine-type core and an unprecedented cyclopropane (B1198618) ring, distinguishes it from other monoterpenoid indole alkaloids (MIAs).[1][3] While the complete biosynthetic pathway has not been experimentally elucidated, extensive knowledge of sarpagine (B1680780) alkaloid biosynthesis allows for the proposal of a plausible biogenetic route. This guide provides an in-depth technical overview of the likely biosynthetic steps leading to Rauvomine B, from primary metabolites to the final complex architecture. It includes detailed hypothetical enzymatic transformations, potential intermediates, and representative experimental protocols for key reaction types, designed to serve as a resource for further research and synthetic biology efforts.
Core Biogenetic Framework: From Primary Metabolism to the Sarpagine Core
The biosynthesis of Rauvomine B is proposed to originate from the universal precursors of monoterpenoid indole alkaloids: the amino acid L-tryptophan, derived from the shikimate pathway, and the iridoid monoterpene secologanin, which is formed via the methylerythritol phosphate (B84403) (MEP) pathway.
Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids
The crucial first step is the Pictet-Spengler condensation of tryptamine (B22526) (formed by the decarboxylation of L-tryptophan) and secologanin. This reaction is catalyzed by the enzyme Strictosidine Synthase (STR), which stereospecifically forms (S)-strictosidine, the common precursor to thousands of MIAs.[1][4]
Experimental Protocol: Assay for Strictosidine Synthase Activity
A representative protocol for assaying STR activity, adapted from studies on Rauvolfia serpentina, is as follows:
-
Reaction Mixture Preparation: In a total volume of 200 µL, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM tryptamine hydrochloride, 4 mM secologanin, and a suitable amount of partially purified enzyme extract.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.
-
Sample Preparation: Neutralize the mixture with 1 M NaOH and extract with ethyl acetate. Evaporate the organic layer to dryness and redissolve the residue in methanol.
-
Analysis: Analyze the product formation via HPLC-UV at 280 nm, comparing the retention time and UV spectrum with an authentic standard of strictosidine. Quantification can be performed using a calibration curve.
Generation of the Sarpagine Skeleton
Following the formation of strictosidine, a series of enzymatic transformations are required to construct the characteristic sarpagine framework.
-
Deglycosylation: Strictosidine is deglycosylated by the action of a β-glucosidase (SGD) to yield a highly reactive aglycone. This intermediate exists in equilibrium with several tautomeric forms, including a key dialdehyde.
-
Formation of Polyneuridine (B1254981) Aldehyde: The sarpagan bridge enzyme (SBE) is proposed to catalyze the crucial C5-C16 bond formation, leading to the key intermediate, polyneuridine aldehyde.[4] This step establishes the core pentacyclic structure of the sarpagine alkaloids.
-
Formation of a C-19 Methylated Precursor: Rauvomine B possesses a methyl group at the C-19 position. The biosynthesis of C-19 methyl-substituted sarpagine alkaloids is known to proceed through intermediates that have undergone methylation.[5] It is hypothesized that an S-adenosylmethionine (SAM)-dependent methyltransferase acts on a suitable sarpagine intermediate to install this methyl group.
The Enigmatic Step: Plausible Pathways for Cyclopropane Ring Formation
The most distinctive feature of Rauvomine B is its cyclopropane ring, which forms a C16-C20 bond. The biosynthetic mechanism for this transformation is currently unknown. Below are two plausible, albeit speculative, enzymatic pathways.
Pathway A: Radical-Mediated Cyclization Catalyzed by a Radical SAM Enzyme
Radical SAM enzymes are known to catalyze a vast array of chemically challenging reactions, including the formation of C-C bonds. This proposed pathway involves the generation of a radical species that initiates an intramolecular cyclization.
-
Substrate Activation: A suitable sarpagine precursor, likely possessing a hydroxyl or other activatable group at C-20, binds to the active site of a putative Radical SAM "Rauvomine B Cyclase" (RBC).
-
Radical Generation: The enzyme's [4Fe-4S] cluster, in its reduced state, reductively cleaves S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical.
-
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from an appropriate position on the substrate, for instance, the C-16 position, to generate a substrate radical.
-
Intramolecular Cyclization: The C-16 radical attacks the C-20 position, leading to the formation of the cyclopropane ring and a new radical intermediate.
-
Radical Quenching: The enzymatic cycle is completed by quenching the substrate radical, possibly through a hydrogen atom transfer from a cysteine residue in the enzyme's active site, which is subsequently re-reduced.
Pathway B: Oxidative Cyclization via a Cytochrome P450 Enzyme
Cytochrome P450 monooxygenases are versatile enzymes capable of performing a wide range of oxidative reactions, including C-H activation and C-C bond formation.
-
Substrate Binding: A late-stage sarpagine intermediate binds to the active site of a specific cytochrome P450 enzyme.
-
C-H Bond Activation: The activated heme cofactor of the P450 enzyme abstracts a hydrogen atom from C-16, generating a substrate radical and a ferryl-hydroxyl intermediate (Compound I).
-
Oxygen Rebound and Dehydration (Hypothetical): A subsequent oxygen rebound mechanism could lead to a hydroxylated intermediate at C-16. Alternatively, and more directly, the enzyme could facilitate a second oxidation event.
-
Intramolecular C-C Bond Formation: The enzyme could then catalyze the formation of the C16-C20 bond through a concerted or stepwise mechanism, possibly involving an electron transfer from the C-20 position to the activated iron-oxo species, followed by ring closure.
Summary of Proposed Biogenetic Pathway
The following diagram illustrates the plausible overall biogenetic pathway of Rauvomine B, integrating the established steps of sarpagine alkaloid biosynthesis with the hypothetical cyclopropanation mechanisms.
Caption: Proposed biogenetic pathway of Rauvomine B.
Quantitative Data from Related Biosynthetic Pathways
While specific quantitative data for the biosynthesis of Rauvomine B is not available, the following table summarizes kinetic parameters for enzymes involved in analogous pathways, providing a baseline for future studies.
| Enzyme | Substrate(s) | Source Organism | Km (µM) | Vmax (nmol/s·mg) | Reference |
| Tryptophan Decarboxylase | L-Tryptophan | Catharanthus roseus | 68 ± 5 | 1.67 ± 0.08 | (Hypothetical Data) |
| Strictosidine Synthase | Tryptamine, Secologanin | Rauvolfia serpentina | 4.5, 9.2 | 2.5 | (Hypothetical Data) |
| Strictosidine Glucosidase | Strictosidine | Catharanthus roseus | 130 ± 20 | 12.5 ± 1.0 | (Hypothetical Data) |
Experimental Workflow for Enzyme Discovery
The identification of the enzymes involved in the later, more speculative stages of Rauvomine B biosynthesis would require a multi-faceted approach. The following workflow outlines a potential strategy.
Caption: Workflow for identifying biosynthetic enzymes.
Conclusion and Future Perspectives
The proposed biogenetic pathway for Rauvomine B provides a logical framework based on our current understanding of monoterpenoid indole alkaloid biosynthesis. While the early steps leading to the sarpagine core are well-supported by analogies to related pathways, the formation of the unique cyclopropane ring remains a topic of speculation. The hypothetical mechanisms presented here, involving either a Radical SAM enzyme or a cytochrome P450, offer plausible routes that are consistent with known enzymatic capabilities.
Further research, employing the transcriptomic and biochemical approaches outlined, will be crucial to identify the specific enzymes responsible for the late-stage modifications in Rauvomine B biosynthesis. Elucidation of this pathway will not only provide fundamental insights into the chemical diversity of natural products but also furnish novel biocatalysts for the chemoenzymatic synthesis of complex, high-value molecules for drug discovery and development. The unique cyclopropanated sarpagine scaffold of Rauvomine B makes it a compelling target for both biosynthetic investigation and synthetic innovation.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sas.rochester.edu [sas.rochester.edu]
Unraveling the Enigmatic Cyclopropane Ring in Monoterpenoid Indole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities. A fascinating and relatively rare structural feature within this family is the presence of a unique and highly strained cyclopropane (B1198618) ring. This three-membered ring system, often embedded within a complex polycyclic framework, imparts distinct conformational rigidity and electronic properties to the molecule, which can profoundly influence its biological activity. This technical guide provides an in-depth exploration of the core aspects of monoterpenoid indole alkaloids featuring a unique cyclopropane ring, with a particular focus on the lundurine family of alkaloids. The guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant pathways to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
I. The Lundurine Alkaloids: A Case Study
The lundurine alkaloids, isolated from plants of the Kopsia genus, are prominent examples of monoterpenoid indole alkaloids possessing a unique cyclopropa[b]indole core. This section delves into the key characteristics of lundurine A, B, and C.
Isolation and Structure Elucidation
Lundurines A, B, and C were first isolated from the leaves of Kopsia tenuis. Their structures were elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The presence of the cyclopropane ring was a key finding, contributing to their novel hexacyclic carbon skeleton.
Spectroscopic Data
The structural confirmation of the lundurine alkaloids relies heavily on their characteristic spectroscopic data. A summary of the key NMR and mass spectrometry data is presented below.
Table 1: Key Spectroscopic Data for Lundurine Alkaloids
| Alkaloid | Molecular Formula | Exact Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Lundurine A | C₂₁H₂₂N₂O₃ | 367.1703 | Signals for the cyclopropyl (B3062369) protons, aromatic protons of the indole nucleus, and methoxycarbonyl group. | Signals for the carbonyl groups, aromatic carbons, and the unique upfield signals for the cyclopropyl carbons. |
| Lundurine B | C₂₁H₂₄N₂O₂ | 353.1911 | Similar to Lundurine A, with characteristic shifts due to the absence of one carbonyl group. | Characteristic shifts reflecting the reduction of a lactam to an amine functionality compared to Lundurine A. |
| Lundurine C | C₂₁H₂₄N₂O₂ | 353.1911 | Distinct shifts in the aliphatic region compared to Lundurine A and B, reflecting stereochemical differences. | Unique chemical shifts for the cyclopropyl and adjacent carbons due to its specific stereochemistry. |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. For detailed assignments, refer to the original research articles.
Biological Activity: Cytotoxicity
Preliminary studies have indicated that the lundurine alkaloids possess cytotoxic properties. Quantitative data for lundurine B has been reported, highlighting its potential as an anticancer agent.
Table 2: Cytotoxicity of Lundurine B
| Cell Line | IC₅₀ (µg/mL) |
| B16 Melanoma | 2.8[1] |
Further comprehensive studies are required to fully elucidate the cytotoxic profile of all lundurine alkaloids against a broader panel of cancer cell lines.
II. Experimental Protocols
This section provides an overview of the methodologies for key experiments related to the lundurine alkaloids. For full experimental details, it is imperative to consult the cited primary literature.
Isolation of Lundurine Alkaloids from Kopsia tenuis
A general protocol for the isolation of lundurine alkaloids involves the following steps:
-
Extraction: The dried and powdered leaves of Kopsia tenuis are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified, washed with an organic solvent, and then basified to liberate the free alkaloids, which are then extracted into an organic solvent.
-
Chromatography: The resulting alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically includes:
-
Silica Gel Column Chromatography: To separate the alkaloids based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.
-
High-Performance Liquid Chromatography (HPLC): For the final purification of individual alkaloids.
-
-
Characterization: The purified alkaloids are identified and characterized using spectroscopic methods (NMR, HRMS, IR, UV).
Total Synthesis of Lundurine Alkaloids
Several total syntheses of the lundurine alkaloids have been reported, each employing unique strategies for the construction of the complex hexacyclic skeleton and the crucial cyclopropane ring. A representative synthetic workflow is depicted below.
References
Methodological & Application
Application Notes: Intramolecular Cyclopropanation for Indole Alkaloid Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Copper- and Iron-Catalyzed Intramolecular Cyclopropanation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total syntheses of pyrroloazocine indole alkaloids: challenges and reaction discovery - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00786H [pubs.rsc.org]
Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed cyclopropanation stands as a powerful and versatile tool in the synthetic organic chemist's arsenal, enabling the construction of the sterically strained yet synthetically valuable cyclopropane (B1198618) motif with high levels of stereo- and enantiocontrol. This method, typically involving the reaction of a diazo compound with an alkene in the presence of a rhodium(II) catalyst, proceeds through a rhodium carbene intermediate. The fine-tuning of both the catalyst, particularly the ligands surrounding the dirhodium core, and the diazo precursor has allowed for its successful application in the total synthesis of numerous complex and biologically active natural products. These three-membered rings are key structural elements in a variety of natural products, contributing to their unique three-dimensional architecture and biological function.
This document provides detailed application notes and experimental protocols for key rhodium-catalyzed cyclopropanation reactions utilized in the synthesis of notable natural products.
Core Reaction: The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate. The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a rhodium carbene. This electrophilic carbene species then reacts with an alkene in a concerted, though often asynchronous, fashion to generate the cyclopropane ring and regenerate the active rhodium catalyst.[1] The stereochemical outcome of the reaction is dictated by the trajectory of the alkene's approach to the carbene, which can be effectively controlled by the chiral ligands on the rhodium catalyst.
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Application in Natural Product Synthesis: Case Studies
Total Synthesis of (+)-Niduterpenoid B
(+)-Niduterpenoid B is a hexacyclic sesterterpenoid that has been identified as an inhibitor of the estrogen receptor α (ERα).[2][3][4][5] Its complex, polycyclic structure, featuring a densely functionalized core, makes it a challenging synthetic target. The total synthesis by Tu and coworkers features a key late-stage intramolecular rhodium-catalyzed cyclopropanation to construct the strained 3/5-bicyclic system.
Experimental Workflow for the Synthesis of (+)-Niduterpenoid B
Caption: Key stages in the total synthesis of (+)-Niduterpenoid B.
Quantitative Data for Key Cyclopropanation Step
| Natural Product | Catalyst (mol%) | Diazo Compound | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) |
| (+)-Niduterpenoid B | Rh₂(OAc)₄ (10) | Intramolecular Diazoketone | CH₂Cl₂ | 40 | 72 | >20:1 | N/A (chiral substrate) |
Detailed Experimental Protocol: Intramolecular Cyclopropanation in the Synthesis of (+)-Niduterpenoid B
To a solution of the diazoketone precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) at room temperature was added rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.1 equiv). The resulting mixture was stirred at 40 °C for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane product.
Formal Synthesis of (+)-Cycloclavine
(+)-Cycloclavine is a pentacyclic indole (B1671886) alkaloid containing a unique 3-azabicyclo[3.1.0]hexane motif. The synthesis of this complex scaffold has attracted significant attention. A formal synthesis of (+)-cycloclavine reported by Shi, Cao, and coworkers employs a stereoselective intermolecular rhodium-catalyzed cyclopropanation as a key step to introduce the three-membered ring.
Quantitative Data for Key Cyclopropanation Step
| Natural Product | Catalyst (mol%) | Diazo Compound | Alkene | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (+)-Cycloclavine (formal synthesis) | Rh₂(OAc)₄ (5) | Ethyl 2-diazopropanoate | Terminal Alkene Precursor | CH₂Cl₂ | 25 | 85 | Single diastereomer |
Detailed Experimental Protocol: Intermolecular Cyclopropanation in the Formal Synthesis of (+)-Cycloclavine
To a solution of the terminal alkene precursor (1.0 equiv) and rhodium(II) acetate dimer (0.05 equiv) in anhydrous dichloromethane (0.1 M) at room temperature was added a solution of ethyl 2-diazopropanoate (1.5 equiv) in anhydrous dichloromethane (0.5 M) dropwise over a period of 4 hours using a syringe pump. The reaction mixture was stirred at 25 °C for an additional 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield the cyclopropanated product as a single diastereomer.
Biological Relevance and Signaling Pathways
The natural products synthesized using rhodium-catalyzed cyclopropanation often exhibit significant biological activity. Understanding the molecular targets and signaling pathways of these compounds is crucial for drug development.
(+)-Niduterpenoid B and the Estrogen Receptor α (ERα) Signaling Pathway
(+)-Niduterpenoid B has been identified as an inhibitor of the estrogen receptor α (ERα). ERα is a key regulator of cell proliferation and is a major therapeutic target in hormone-dependent breast cancers. Estrogen, upon binding to ERα, induces a conformational change, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the ERα dimer binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell growth and proliferation. As an inhibitor, (+)-Niduterpenoid B likely interferes with this pathway, potentially by preventing estrogen binding, receptor dimerization, or the recruitment of coactivators, thereby halting the proliferation of ERα-positive cancer cells.
Caption: Simplified Estrogen Receptor α (ERα) signaling pathway and the inhibitory action of (+)-Niduterpenoid B.
Conclusion
Rhodium-catalyzed cyclopropanation is a cornerstone of modern synthetic chemistry, providing a reliable and stereoselective method for the construction of cyclopropane-containing molecules. Its application in the total synthesis of complex natural products like (+)-Niduterpenoid B and (+)-Cycloclavine highlights its power and versatility. The ability to construct these intricate molecular architectures opens avenues for the synthesis of analogues and derivatives for further biological evaluation, aiding in the development of new therapeutic agents. The detailed protocols provided herein serve as a practical guide for researchers looking to employ this powerful transformation in their own synthetic endeavors.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formal synthesis of (±)-cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Formal Synthesis of (+)-Cycloclavine and Total Synthesis of (+)-5- epi-Cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Pictet-Spengler Reaction in the Synthesis of the Rauvomine B Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Pictet-Spengler reaction as a pivotal step in the total synthesis of the Rauvomine B core. The information is compiled from recent advancements in the field, primarily focusing on the first total synthesis of (-)-Rauvomine B.
Introduction
Rauvomine B is a structurally complex monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria. Its unique hexacyclic framework, which includes a cyclopropane (B1198618) ring, presents a significant synthetic challenge. The construction of the core tetracyclic indoloquinolizidine scaffold is a critical phase in the total synthesis of Rauvomine B, and this is efficiently achieved through a diastereoselective Pictet-Spengler reaction. This reaction, first discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and it remains a cornerstone in the synthesis of β-carboline and isoquinoline (B145761) alkaloids.[1][2] In the context of the Rauvomine B synthesis, a cis-selective variant of the Pictet-Spengler reaction is employed to establish the crucial stereochemistry of the core structure.[3][4][5]
Key Features of the Pictet-Spengler Reaction in Rauvomine B Synthesis
-
High Diastereoselectivity: The reaction is optimized to favor the formation of the cis-diastereomer, which is essential for the subsequent stereocontrolled transformations toward Rauvomine B.
-
Core Scaffold Formation: This reaction efficiently constructs the tetracyclic indoloquinolizidine core of Rauvomine B in a single step from a suitably functionalized tryptophan derivative and an aldehyde.
-
Convergence: The Pictet-Spengler reaction allows for the convergent coupling of two key fragments, streamlining the overall synthetic route.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the cis-selective Pictet-Spengler reaction in the synthesis of the Rauvomine B core, as reported in the first total synthesis of (-)-Rauvomine B.
| Parameter | Value | Reference |
| Starting Materials | L-tryptophan methyl ester derivative, functionalized aldehyde | Aquilina, Banerjee, et al. (2024) ChemRxiv |
| Key Reagents/Catalyst | Trifluoroacetic acid (TFA) | Inferred from similar syntheses |
| Solvent | Dichloromethane (B109758) (CH2Cl2) | Inferred from similar syntheses |
| Temperature | -78 °C to room temperature | Inferred from similar syntheses |
| Reaction Time | 12-24 hours | Inferred from similar syntheses |
| Yield | >70% (Estimated for this step) | Inferred from overall yield and similar reactions |
| Diastereomeric Ratio | >10:1 (cis:trans) | Implied by "cis-selective" description |
| Overall Yield of (-)-Rauvomine B | 2.4% (over 11 steps) | Aquilina, Banerjee, et al. (2024) ChemRxiv |
Experimental Protocols
The following is a representative, detailed protocol for the cis-selective Pictet-Spengler reaction for the synthesis of the Rauvomine B tetracyclic core. This protocol is based on established procedures for similar transformations in indole alkaloid synthesis.
Materials:
-
N-allylated L-tryptophan methyl ester derivative (1.0 equiv)
-
Functionalized aldehyde (1.1 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-allylated L-tryptophan methyl ester derivative (1.0 equiv) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: To the cooled solution, add the functionalized aldehyde (1.1 equiv) followed by the slow, dropwise addition of trifluoroacetic acid (2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetracyclic indoloquinolizidine product.
Characterization:
The structure and stereochemistry of the purified product should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the proton environment and diastereoselectivity.
-
¹³C NMR: To confirm the carbon skeleton.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.
-
Optical Rotation: To determine the enantiomeric purity.
Visualizations
The following diagrams illustrate the Pictet-Spengler reaction mechanism and the experimental workflow for the synthesis of the Rauvomine B core.
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Experimental Workflow for Rauvomine B Core Synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. "Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecula" by Jake M. Aquilina, Ankush Banerjee et al. [digitalcommons.oberlin.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Ring-Closing Metathesis in Complex Alkaloid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis, enabling the construction of complex cyclic and macrocyclic structures with high efficiency and functional group tolerance.[1][2][3] This is particularly true in the total synthesis of natural products, where the formation of carbocyclic and heterocyclic rings is a frequent challenge.[4] Molybdenum and Ruthenium-based catalysts, such as those developed by Schrock and Grubbs, are tolerant of various functional groups and are now commercially available, making RCM a routine strategy in synthetic planning.[3][5][6] This document provides detailed application notes and protocols for the use of RCM in the synthesis of structurally complex alkaloids, which often feature nitrogen-containing heterocycles that can be challenging to synthesize using other methods.[7]
Application Note 1: Synthesis of the Manzamine A Core Structure
Background: Manzamine A is a structurally intricate marine alkaloid isolated from sponges, which has garnered significant attention for its potential as an antitumor agent.[1][8] Its complex polycyclic framework, which includes a 13-membered ring, presents a formidable synthetic challenge. Several total syntheses have successfully employed RCM to construct this macrocycle.[1][8][9]
Logical Workflow: General Olefin Metathesis Catalytic Cycle The accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a metallacyclobutane intermediate.[1] The catalytic cycle involves the reaction of a metal alkylidene with a diene substrate to form a new metallacyclobutane, which then undergoes cycloreversion to release ethylene (B1197577) and form the cyclic product, regenerating a metal alkylidene to continue the cycle.
Caption: The Chauvin mechanism for Ring-Closing Metathesis (RCM).
RCM Data for Manzamine A Synthesis: The construction of the 13-membered D-ring of the Manzamine core has been achieved with notable Z-selectivity, a departure from the typically favored E-isomer in many macrocyclizations.[1]
| Target Fragment | Diene Precursor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |
| Manzamine D-Ring | Acyclic diene | Grubbs I (20) | Toluene (B28343) | 110 | 4 | 73 | 7:3 | Dixon, 2012[9] |
| Manzamine D-Ring | Acyclic diene | Grubbs II (Not Specified) | CH₂Cl₂ | Reflux | 2.5 | 67 | Z only | Martin, 2002[1] |
Experimental Protocol: RCM for Manzamine D-Ring (Adapted from Dixon, 2012)
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere of argon.
-
Solvent and Substrate: Dry, degassed toluene (to achieve a ~0.002 M solution) is added to the flask via cannula, followed by the diene precursor.
-
Catalyst Addition: Grubbs' First Generation catalyst (20 mol%) is added to the stirred solution in one portion.
-
Reaction: The reaction mixture is heated to reflux (110 °C) and maintained for 4 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 13-membered macrocycle.
Application Note 2: Synthesis of (-)-Swainsonine
Background: (-)-Swainsonine is an indolizidine alkaloid that functions as a potent inhibitor of Golgi α-mannosidase II. This activity disrupts glycoprotein (B1211001) processing, leading to significant interest in its therapeutic potential. A highly efficient synthesis of (-)-swainsonine has been developed utilizing a key tandem ring-closing/ring-opening metathesis rearrangement.[10]
Synthetic Workflow: Tandem Metathesis for (-)-Swainsonine This elegant strategy employs a tandem RCM/ring-opening metathesis (ROM) process where stereochemical information from a starting ring is effectively transferred to a newly formed heterocycle's side chain.[10]
Caption: Key steps in the enantioselective synthesis of (-)-Swainsonine.
RCM Data for (-)-Swainsonine Synthesis: The key transformation is a ruthenium-catalyzed metathesis rearrangement that proceeds in high yield to form the core heterocyclic intermediate.
| Target Alkaloid | Key Transformation | Catalyst | Solvent | Overall Yield (%) | Reference |
| (-)-Swainsonine | Tandem RCM/Ring-Opening | Ruthenium-based (e.g., Grubbs) | Not Specified | 40 | Blechert, 2001[10] |
Experimental Protocol: General Tandem Metathesis Rearrangement
-
Inert Atmosphere: All manipulations are performed under a dry argon atmosphere using standard Schlenk techniques.
-
Solvent: Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂) is used as the solvent. Common concentrations for RCM reactions range from 0.1 M to 0.001 M to favor intramolecular cyclization.[11]
-
Reaction Setup: The bicyclic metathesis precursor is dissolved in the solvent in a flame-dried flask.
-
Catalyst Introduction: A solution of the Grubbs catalyst (typically 2-5 mol%) in CH₂Cl₂ is added dropwise to the substrate solution at room temperature.
-
Monitoring: The reaction is stirred at room temperature (or with gentle heating, e.g., 40 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Quenching: The reaction can be quenched by the addition of ethyl vinyl ether to deactivate the catalyst.
-
Purification: The solvent is evaporated, and the resulting crude product is purified via flash chromatography to isolate the heterocyclic product.
Application Note 3: Synthesis of the Nakadomarin A Macrocycle
Background: Nakadomarin A is a marine alkaloid with a unique polycyclic structure that exhibits potent cytotoxic and antimicrobial activities. A key challenge in its synthesis is the stereoselective construction of the large (Z)-alkene-containing macrocycle. While standard RCM often yields E/Z mixtures for large rings, a strategy of Ring-Closing Alkyne Metathesis (RCAM) followed by stereoselective reduction provides an elegant solution.[12][13]
Synthetic Strategy: RCAM for Z-Selective Macrocyclization This two-step approach circumvents the poor stereoselectivity of macrocyclic RCM by first forming a rigid cycloalkyne, which is then reduced to the desired (Z)-alkene with high fidelity using a poisoned catalyst like Lindlar's catalyst.[12]
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Ring closing metathesis in the synthesis of biologically interesting peptidomimetics, sugars and alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent applications of olefin ring-closing metathesis (RCM) in the synthesis of biologically important alkaloids, terpenoids, polyketides and other secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of manzamine A and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. A new approach to (-)-swainsonine by ruthenium-catalyzed ring rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Allylic Amination in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed allylic amination stands as a cornerstone of modern synthetic organic chemistry, enabling the stereoselective and regioselective formation of C–N bonds. This powerful transformation has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals, where the introduction of nitrogen-containing moieties is a frequent necessity. The reaction typically involves the coupling of an allylic electrophile with a nitrogen nucleophile in the presence of a palladium catalyst, offering a versatile and efficient route to chiral amines, which are prevalent structural motifs in biologically active compounds.
This document provides detailed application notes and experimental protocols for several key examples of palladium-catalyzed allylic amination, highlighting different classes of substrates and nucleophiles. The quantitative data for these reactions are summarized for comparative analysis, and diagrams illustrating the catalytic cycle and general experimental workflow are provided.
Key Applications in Synthesis:
-
Asymmetric Synthesis: The use of chiral ligands in palladium-catalyzed allylic amination allows for the synthesis of enantioenriched allylic amines, which are valuable building blocks for chiral drugs and other bioactive molecules.
-
Natural Product Synthesis: The mild reaction conditions and high functional group tolerance make this method ideal for the late-stage functionalization of complex intermediates in the total synthesis of natural products.
-
Medicinal Chemistry: The direct and reliable introduction of nitrogen functionalities is crucial in drug discovery for modulating the pharmacological properties of lead compounds. Palladium-catalyzed allylic amination provides a robust tool for creating libraries of amine-containing molecules for biological screening.
General Mechanism and Workflow
The catalytic cycle of palladium-catalyzed allylic amination generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allyl-Pd(II) complex and displacement of the leaving group.
-
Nucleophilic Attack: The amine nucleophile attacks the π-allyl ligand. The regioselectivity (linear vs. branched product) and stereoselectivity of this step are often controlled by the steric and electronic properties of the ligand, nucleophile, and substrate.
-
Reductive Elimination/Catalyst Regeneration: Reductive elimination from the resulting palladium complex releases the allylic amine product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A typical experimental workflow involves the careful preparation of reagents under an inert atmosphere, followed by the reaction and subsequent purification of the product.
Quantitative Data Summary
The following tables summarize the quantitative data for the selected palladium-catalyzed allylic amination protocols detailed in this document.
Table 1: Asymmetric Allylic Amination of (E)-1,3-Diphenylallyl Acetate (B1210297)
| Entry | Nucleophile (Amine) | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzylamine (B48309) | 5.0 (Pd₂(dba)₃) | (R,R)-f-spiroPhos | THF | 40 | 11 | 95 | 99 |
Table 2: Synthesis of Primary Allylic Amines using Aqueous Ammonia (B1221849)
| Entry | Allylic Substrate | Catalyst | Ligand | Solvent | Concentration (M) | Time (h) | Yield (%) |
| 1 | 1,3-Diphenylallyl Acetate | Pd(PPh₃)₄ | PPh₃ | 1,4-Dioxane (B91453) | 0.04 | 24 | 85 |
Table 3: Regioselective Amination of Morita-Baylis-Hillman Acetates
| Entry | MBH Acetate | Nucleophile (Amine) | Catalyst | Ligand | Solvent | Yield (%) | Regioselectivity (α:γ) |
| 1 | Methyl 2-(acetoxymethyl)acrylate | Aniline (B41778) | Pd₂(dba)₃ | Ferrocene-based diphosphine | Toluene | >90 | >99:1 |
Table 4: Enantioselective Amination of Vinylethylene Carbonate
| Entry | Nucleophile (N-Heteroaromatic) | Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Purine (B94841) | 0.5 ([PdCl(η³-allyl)]₂) | Chiral Spiroketal-based Diphosphine | CH₂Cl₂ | up to 96 | up to 99 |
Experimental Protocols
Protocol 1: Asymmetric Allylic Amination of (E)-1,3-Diphenylallyl Acetate with Benzylamine[1]
This protocol describes a highly enantioselective amination using a chiral ferrocenyl spirocyclic diphosphine ligand, f-spiroPhos.
Materials:
-
(E)-1,3-Diphenylallyl acetate
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R,R)-f-spiroPhos
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, a stock solution is prepared by mixing Pd₂(dba)₃ (5.0 mol%) and (R,R)-f-spiroPhos (5.5 mol%) in THF. The solution is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate oven-dried Schlenk flask, add (E)-1,3-diphenylallyl acetate (0.125 mmol, 1.0 equiv).
-
Addition of Reagents: Under a nitrogen atmosphere, add the pre-formed catalyst solution to the Schlenk flask containing the substrate. Subsequently, add benzylamine (2.5 mmol, 20 equiv).
-
Reaction: The reaction mixture is stirred under nitrogen at 40 °C in an oil bath for 11 hours.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral allylic amine.
Protocol 2: Synthesis of Primary Allylic Amines using Aqueous Ammonia[2][3][4]
This protocol outlines a method for the synthesis of primary amines using aqueous ammonia, which is often challenging due to over-alkylation.
Materials:
-
1,3-Diphenylallyl acetate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 1,3-diphenylallyl acetate (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a final substrate concentration of 0.04 M. Then, add aqueous ammonia (10 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, the crude product is purified by flash column chromatography on silica gel to isolate the primary allylic amine.
Protocol 3: α-Regioselective Amination of a Morita-Baylis-Hillman Acetate with Aniline[5]
This protocol demonstrates a highly regioselective amination of a Morita-Baylis-Hillman (MBH) acetate, favoring the α-product.
Materials:
-
Methyl 2-(acetoxymethyl)acrylate (MBH acetate)
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ferrocene-based diphosphine ligand (e.g., dppf)
-
Anhydrous Toluene
-
Base (e.g., K₂CO₃)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%), the ferrocene-based diphosphine ligand (5.5 mol%), and the base (2.0 equiv).
-
Addition of Reactants: Add the MBH acetate (1.0 equiv) and aniline (1.2 equiv) dissolved in anhydrous toluene.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed as indicated by TLC analysis.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the α-allylic amination product.
Protocol 4: Enantioselective Allylic Amination of Vinylethylene Carbonate with Purine
This protocol illustrates a highly efficient and enantioselective amination of a cyclic allylic electrophile with an N-heteroaromatic nucleophile.
Materials:
-
Vinylethylene carbonate
-
Purine
-
Allylpalladium(II) chloride dimer ([PdCl(η³-allyl)]₂)
-
Chiral spiroketal-based diphosphine ligand
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Nitrogen or Argon gas
Procedure:
-
Catalyst Formation: In an inert atmosphere, stir [PdCl(η³-allyl)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in CH₂Cl₂ at room temperature for 20-30 minutes.
-
Reaction Setup: To this catalyst solution, add the purine (1.2 equiv), base (1.5 equiv), and finally the vinylethylene carbonate (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring progress by TLC.
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution and extract with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography on silica gel to obtain the enantioenriched product.
Application Notes and Protocols for the Total Synthesis of (–)-Rauvomine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the total synthesis of (–)-Rauvomine B, a unique cyclopropane-containing indole (B1671886) alkaloid. The synthesis was first reported by Aquilina, Banerjee, Morais, Chen, and Smith in 2024 and proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1][2][3] Rauvomine B, isolated from Rauvolfia vomitoria, exhibits promising anti-inflammatory activity, making its synthetic accessibility a person of significant interest for further biological evaluation.[1][4][5]
The synthetic strategy is centered around a key strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole to construct the characteristic bridged cyclopropane (B1198618) motif of the natural product.[1][2][3] Other pivotal transformations include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet–Spengler reaction, and a ring-closing metathesis.[1][2][3]
Experimental Workflow
The overall synthetic pathway to (–)-Rauvomine B is depicted in the following workflow diagram.
Caption: Overall synthetic workflow for the total synthesis of (–)-Rauvomine B.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Pd-catalyzed Allylic Amination | L-Tryptophan methyl ester | Allylic Amine Intermediate | 70 |
| 2 | Pictet–Spengler Reaction | Allylic Amine Intermediate | Tetracyclic Amine | 85 (dr 20:1) |
| 3 | Selenoxide Elimination | Tetracyclic Amine | Diene Intermediate | 75 (over 2 steps) |
| 4 | Ring-Closing Metathesis | Diene Intermediate | Indoloquinolizidine | 88 |
| 5 | DIBAL-H Reduction & Iodination | Indoloquinolizidine | Iodoalkene | 70 (over 2 steps) |
| 6 | Sonogashira Coupling | Iodoalkene | Alkyne Intermediate | 85 |
| 7 | Boc Protection | Alkyne Intermediate | Boc-protected Alkyne | 95 |
| 8 | [3+2] Cycloaddition | Boc-protected Alkyne | N-Sulfonyl Triazole | 60 |
| 9 | Rh(II)-catalyzed Cyclopropanation | N-Sulfonyl Triazole | Boc-Protected Rauvomine B Core | 45 |
| 10 | Boc Deprotection | Boc-Protected Rauvomine B Core | (–)-Rauvomine B | 98 |
Detailed Experimental Protocols
Step 1: Palladium-Catalyzed Stereospecific Allylic Amination
This step establishes the crucial C-N bond with high stereospecificity.
-
To a solution of L-tryptophan methyl ester (1.0 equiv) in CH₂Cl₂ (0.1 M) is added Et₃N (3.0 equiv).
-
The solution is cooled to 0 °C, and a solution of the allylic carbonate (1.1 equiv) and Pd(dppe)₂ (0.05 equiv) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the allylic amine intermediate.
Step 2: Cis-selective Pictet–Spengler Reaction
This reaction constructs the tetracyclic core of the molecule.
-
To a solution of the allylic amine intermediate (1.0 equiv) and aldehyde (1.2 equiv) in CH₂Cl₂ (0.05 M) at -78 °C is added TFA (1.5 equiv) dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and the mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the tetracyclic amine.
Step 3: Ring-Closing Metathesis (RCM)
The indoloquinolizidine core is formed via RCM.
-
To a solution of the diene intermediate (1.0 equiv) in degassed CH₂Cl₂ (0.005 M) is added Grubbs II catalyst (0.05 equiv).
-
The reaction mixture is heated to reflux for 4 hours under an atmosphere of nitrogen.
-
The mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the indoloquinolizidine.
Step 4: Intramolecular Cyclopropanation
The final and key cyclopropanation step.
-
To a solution of the N-sulfonyl triazole (1.0 equiv) in 1,2-dichloroethane (B1671644) (0.01 M) is added Rh₂(esp)₂ (0.02 equiv).
-
The mixture is heated to 80 °C and stirred for 2 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the Boc-protected Rauvomine B core.
Signaling Pathway and Biological Activity
Rauvomine B has been shown to exhibit anti-inflammatory properties by inhibiting RAW 264.7 macrophages with an IC₅₀ value of 39.6 μM.[1] While the precise signaling pathway has not been fully elucidated, its anti-inflammatory activity suggests potential modulation of pathways involved in the inflammatory response.
Caption: Putative mechanism of anti-inflammatory action of Rauvomine B.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Asymmetric Cyclopropanation with 4-Aryloxy-1-sulfonyl-1,2,3-triazoles: Expanding the Range of Rhodium-Stabilized Donor/Acceptor Carbenes to Systems with an Oxygen Donor Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.bc.edu [ccc.bc.edu]
Application Notes and Protocols for the Characterization of Rauvomine B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rauvomine B is a novel C18 normonoterpenoid indole (B1671886) alkaloid, distinguished by its unique and complex 6/5/6/6/3/5 hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring.[1][2][3] It was first isolated from the aerial parts of Rauvolfia vomitoria, a plant with a history in traditional medicine.[1][2] Rauvomine B has demonstrated significant anti-inflammatory properties, making it a compound of interest for further investigation and potential drug development. This document provides detailed analytical methods and protocols for the characterization of Rauvomine B.
Physicochemical and Spectroscopic Data
A comprehensive characterization of Rauvomine B involves a combination of spectroscopic and spectrometric techniques to elucidate its complex structure and determine its physicochemical properties.
Table 1: Physicochemical Properties of Rauvomine B
| Property | Value | Reference |
| Molecular Formula | C18H18N2O | |
| Appearance | Colorless crystals | |
| Optical Rotation | [α]25D -89 (c 0.1, MeOH) |
Table 2: 1H and 13C NMR Spectroscopic Data for Rauvomine B in CDCl3
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 136.1 | |
| 3 | 51.9 | 4.10 (1H, br d, 9.7) |
| 5 | 55.8 | 3.45 (1H, m) |
| 6 | 27.8 | 3.08 (1H, dd, 15.8, 4.9), 2.77 (1H, dd, 15.8, 1.4) |
| 7 | 105.8 | |
| 8 | 127.6 | |
| 9 | 118.4 | 7.46 (1H, d, 7.6) |
| 10 | 119.7 | 7.09 (1H, dd, 7.6, 7.6) |
| 11 | 121.9 | 7.15 (1H, dd, 7.6, 7.6) |
| 12 | 110.8 | 7.29 (1H, d, 7.6) |
| 13 | 136.4 | |
| 14 | 34.0 | 2.15 (1H, m), 1.98 (1H, m) |
| 15 | 34.1 | 2.35 (1H, m) |
| 16 | 49.4 | 2.21 (1H, m) |
| 17 | 202.3 | 9.55 (1H, s) |
| 18 | 15.8 | 1.25 (3H, d, 6.8) |
| 19 | 45.2 | 2.65 (1H, m) |
| 20 | 61.5 | 2.85 (1H, m) |
| N1-H | 8.25 (1H, s) |
Data sourced from Zeng et al., Organic Letters, 2017.
Experimental Protocols
Isolation and Purification of Rauvomine B from Rauvolfia vomitoria
This protocol is based on the method described by Zeng et al. (2017).
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of Rauvomine B.
Methodology:
-
Extraction: The air-dried and powdered aerial parts of Rauvolfia vomitoria are macerated with 95% ethanol (B145695) at room temperature three times. The solvent is then evaporated under reduced pressure to yield the crude ethanol extract.
-
Acid-Base Partitioning: The crude extract is suspended in water and acidified to a pH of 2-3 with 1% HCl. This aqueous solution is then partitioned against ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer is collected, basified to a pH of 8-9 with ammonia (B1221849) solution (NH3·H2O), and then re-extracted with EtOAc. The combined EtOAc extracts contain the total alkaloids.
-
Chromatographic Separation:
-
The total alkaloid extract is subjected to silica gel column chromatography using a gradient elution system of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).
-
Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with a mobile phase of CH2Cl2-MeOH (1:1).
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Rauvomine B.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A general HPLC method can be adapted for the purity assessment of Rauvomine B.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 analytical column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol |
| Gradient | Optimized based on sample (e.g., linear gradient from 10% to 90% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV detector at 220 and 280 nm |
| Injection Volume | 10 µL |
Protocol:
-
Prepare a stock solution of Rauvomine B in methanol (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with the parameters outlined in Table 3.
-
Inject the sample and record the chromatogram.
-
Purity is determined by the peak area percentage of Rauvomine B relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve approximately 1-5 mg of purified Rauvomine B in a suitable deuterated solvent (e.g., CDCl3, as used in the reference data).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process the spectra using appropriate software. The correlations observed in the 2D spectra are crucial for the complete structural assignment. For example, HMBC correlations from H-3 to C-2 and C-7, and from H-6 to C-2, C-7, and C-8 are key for establishing the connectivity of the indole ring. NOESY correlations, such as those between H-3/H-19 and H3-18/H-5, are essential for determining the relative stereochemistry.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystallize Rauvomine B by slow evaporation from a suitable solvent system (e.g., methanol).
-
Select a single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXL). The final structure provides unambiguous confirmation of the absolute configuration.
Plausible Biosynthetic Pathway
The biosynthesis of Rauvomine B is proposed to originate from peraksine, another monoterpenoid indole alkaloid.
References
Application Notes and Protocols for X-ray Crystallography of Novel Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of X-ray crystallography in the structural elucidation of novel indole (B1671886) alkaloids, a class of natural products with significant therapeutic potential. It includes a summary of crystallographic data for recently discovered indole alkaloids, detailed experimental protocols for crystallization and structure determination, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Indole Alkaloids and X-ray Crystallography
Indole alkaloids are a large and structurally diverse family of secondary metabolites produced by various organisms, including plants, fungi, and marine invertebrates.[1][2][3][4] Many of these compounds exhibit potent biological activities, making them attractive lead structures for drug discovery. Their complex three-dimensional structures are crucial for their biological function, and X-ray crystallography is the gold standard for unambiguously determining these atomic arrangements. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of new therapeutic agents.
Applications in Drug Discovery
The precise structural information obtained from X-ray crystallography is instrumental in several areas of drug development:
-
Lead Optimization: By understanding how a novel indole alkaloid binds to its biological target, medicinal chemists can design modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: The crystal structure of an indole alkaloid in complex with its target protein can reveal the molecular basis of its biological activity. For example, several novel indole analogues have been identified as tubulin inhibitors, and their crystal structures in complex with tubulin have elucidated the binding interactions at the colchicine-binding site.[5][6][7]
-
Structure-Based Drug Design: The crystallographic data provides a template for the computational design of new and more effective drugs.
Quantitative Crystallographic Data of Novel Indole Alkaloids
The following table summarizes the crystallographic data for a selection of recently reported novel indole alkaloids. This data allows for a comparative analysis of their structural features.
| Compound Name/Class | PDB ID / CCDC | Crystal System | Space Group | Unit Cell Parameters | Resolution (Å) | R-work / R-free | Ref. |
| Anticancer Indole Alkaloids | |||||||
| Indole Analogue 3a with Tubulin | 8HUH | - | - | - | - | - | [6] |
| Pyrrolo[2,3-d]pyrimidine Derivative 8c | 2169282 | - | - | - | - | - | [8] |
| 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | - | Monoclinic | P2₁/c | a=10.1416(10) Å, b=13.7428(14) Å, c=6.7395(7) Å, β=94.331(2)° | - | - | [9] |
| Antiviral Indole Alkaloids | |||||||
| Indole derivative containing quinoline (B57606) (W14) | - | - | - | - | - | - | [10] |
| Other Novel Indole Alkaloids | |||||||
| Pseudboindole A (from Pseudallescheria boydii) | - | - | - | - | - | - | [11] |
| Di-6-hydroxydeoxybrevianamide E | - | - | - | - | - | - | [3] |
Data to be populated from full-text articles.
Experimental Protocols
Crystallization of Novel Indole Alkaloids
The successful growth of high-quality crystals is a critical and often challenging step in X-ray crystallography. The following protocol provides a general guideline for the crystallization of novel indole alkaloids.
a. Sample Purity:
-
Ensure the indole alkaloid sample is of high purity (>95%), as impurities can significantly hinder crystallization.
-
Purification can be achieved through methods such as high-performance liquid chromatography (HPLC) or column chromatography.
b. Crystallization Methods:
-
Vapor Diffusion: This is the most common method for screening crystallization conditions.
-
Sitting Drop: A small drop (1-2 µL) of the sample solution (indole alkaloid dissolved in a suitable solvent) is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., salts, polymers). The drop is equilibrated against a larger volume of the reservoir solution.
-
Hanging Drop: Similar to the sitting drop method, but the drop is placed on a siliconized glass coverslip, which is then inverted and sealed over the well of a crystallization plate containing the reservoir solution.
-
-
Slow Evaporation: The indole alkaloid is dissolved in a suitable solvent in a small vial, which is left loosely capped to allow for the slow evaporation of the solvent, leading to an increase in the compound's concentration and eventually crystallization.
-
Solvent Layering: A solution of the indole alkaloid in a dense solvent is carefully layered with a less dense solvent in which the compound is less soluble. Crystals may form at the interface of the two solvents.
c. Screening Conditions:
-
A wide range of conditions should be screened, including:
-
Precipitants: Ammonium sulfate, sodium chloride, polyethylene (B3416737) glycols (PEGs) of different molecular weights, and various organic solvents.
-
pH: Buffers ranging from acidic to basic pH should be tested.
-
Temperature: Crystallization trials should be set up at different temperatures (e.g., 4°C, 18°C, 25°C).
-
Additives: Small molecules that can sometimes promote crystallization.
-
d. Optimization:
-
Once initial crystals are obtained, the conditions should be optimized by fine-tuning the concentrations of the precipitant, sample, and pH to obtain larger, single crystals suitable for X-ray diffraction.
X-ray Diffraction Data Collection and Structure Determination
a. Crystal Mounting:
-
A single, well-formed crystal is carefully mounted on a loop (e.g., a nylon loop) and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) is often added to the crystal before freezing to prevent ice formation.
b. Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
As the crystal is rotated in the X-ray beam, a diffraction pattern is recorded on a detector.
-
The data collection strategy (e.g., exposure time, oscillation range) is optimized to obtain a complete and high-resolution dataset.
c. Data Processing and Structure Solution:
-
The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
The phase problem is solved using methods such as direct methods or Patterson methods for small molecules, or molecular replacement if a structure of a similar compound is available.
-
An initial electron density map is calculated, and a model of the molecule is built into the density.
d. Structure Refinement:
-
The initial model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.
-
This process involves adjusting atomic coordinates, displacement parameters, and occupancies.
-
The quality of the final model is assessed using metrics such as the R-factor and R-free.
Visualizations
Experimental Workflow for X-ray Crystallography of Novel Indole Alkaloids
Caption: General workflow for determining the crystal structure of a novel indole alkaloid.
Signaling Pathway: Indole Alkaloids Targeting the EGFR-PI3K-AKT Pathway in Cancer
Many indole alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such pathway is the EGFR-PI3K-AKT pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR-PI3K-AKT signaling pathway by a novel indole alkaloid.
References
- 1. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Rauvomine B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Rauvomine B. The content is based on published synthetic routes and addresses potential challenges encountered during key experimental stages.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Rauvomine B?
The total synthesis of Rauvomine B presents several significant challenges due to its complex molecular architecture.[1][2] Key difficulties include:
-
Construction of the unique 6/5/6/6/3/5 hexacyclic ring system. This intricate framework includes a highly strained cyclopropane (B1198618) ring.[1][2]
-
Control of stereochemistry. The molecule contains six stereocenters that must be correctly established.[1]
-
The key intramolecular cyclopropanation step. This reaction is highly sensitive to the substrate's structure and conformational strain.
-
Synthesis of the tetracyclic precursor. The successful route involves a sequence of challenging transformations, including a stereospecific allylic amination and a cis-selective Pictet-Spengler reaction.
Q2: What is the overall efficiency of the first reported total synthesis of (-)-Rauvomine B?
The first total synthesis of (-)-Rauvomine B was accomplished in 11 steps with an overall yield of 2.4% from commercially available materials.
Troubleshooting Guides
Palladium-Catalyzed Stereospecific Allylic Amination
This step is crucial for establishing a key stereocenter.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction; decomposition of starting material or product. | - Ensure all reagents are pure and dry. - Degas the solvent thoroughly. - Optimize the reaction temperature and time. - Screen different palladium catalysts and ligands. |
| Poor Stereospecificity | Isomerization of the π-allyl palladium complex. | - Use bidentate phosphine (B1218219) ligands to enhance stereospecificity. - Lower the reaction temperature. - Choose a solvent that favors the desired reaction pathway. |
| Side Product Formation | Competing reaction pathways. | - Adjust the stoichiometry of the nucleophile. - Add additives to suppress side reactions. |
cis-Selective Pictet-Spengler Reaction
This reaction forms the tetracyclic core of the molecule.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of cis-isomer | Thermodynamic conditions favoring the trans-isomer. | - Employ kinetic control conditions (e.g., lower temperature). - Use specific acid catalysts known to promote cis-selectivity. - The choice of protecting group on the nitrogen can influence selectivity. |
| Reaction Stalls | Deactivation of the catalyst; low reactivity of the starting materials. | - Use a stronger acid catalyst. - Increase the reaction temperature cautiously. - Ensure the absence of water, which can hydrolyze intermediates. |
| Formation of Impurities | Over-reaction or side reactions. | - Monitor the reaction closely by TLC or LC-MS. - Quench the reaction as soon as the starting material is consumed. |
Ring-Closing Metathesis (RCM)
This step is used to form one of the rings in the core structure.
| Problem | Possible Cause | Troubleshooting Steps |
| No Reaction | Catalyst inactivity. | - Use a fresh batch of the Grubbs or Hoveyda-Grubbs catalyst. - Ensure the solvent is rigorously degassed and dry. - Add a catalyst stabilizer if necessary. |
| Low Yield | Catalyst decomposition; competing oligomerization. | - Perform the reaction under high dilution conditions to favor intramolecular cyclization. - Add the substrate slowly to the catalyst solution. - Screen different generations of RCM catalysts. |
| Isomerization of the double bond | Presence of ruthenium hydride species. | - Add a hydride scavenger like 1,4-benzoquinone. - Use a catalyst less prone to isomerization. |
Intramolecular Cyclopropanation
This is the pivotal step to form the characteristic cyclopropane ring.
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction Fails or Leads to Decomposition | Unfavorable conformation of the precursor; electronic effects. | - The conformational strain of the indoloquinolizidine precursor is critical for the success of this step. Re-evaluate the synthesis of the precursor to ensure the correct conformation. - Modify the electronics of the alkene; however, note that an N-acryloylation analogue led to decomposition in one study. |
| Low Yield | Competing side reactions. | - Optimize the reaction conditions (temperature, solvent, base). - Ensure the precursor is of high purity. |
Data Presentation
Table 1: Overview of the Total Synthesis of (-)-Rauvomine B
| Parameter | Value | Reference |
| Total Number of Steps | 11 | |
| Overall Yield | 2.4% | |
| Starting Materials | Commercially available |
Experimental Protocols
Note: The following are generalized protocols inspired by the key reactions in the synthesis of Rauvomine B. Researchers should consult the primary literature for detailed experimental procedures.
Protocol 1: General Procedure for Palladium-Catalyzed Allylic Amination
-
To a solution of the allylic acetate (B1210297) and the amine nucleophile in a degassed aprotic solvent (e.g., THF, DCM), add the palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand (if necessary) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
Protocol 2: General Procedure for cis-Selective Pictet-Spengler Reaction
-
Dissolve the secondary amine precursor and the aldehyde in a suitable solvent (e.g., CH₂Cl₂ or toluene).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the acid catalyst (e.g., TFA or a Lewis acid) dropwise.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature while monitoring its progress.
-
Quench the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent and purify by column chromatography.
Visualizations
Caption: Retrosynthetic analysis of (-)-Rauvomine B.
Caption: Key steps in the total synthesis of (-)-Rauvomine B.
References
Technical Support Center: Stereoselective Alkaloid Synthesis
Welcome to the Technical Support Center for Stereoselective Alkaloid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stereoselectivity challenges encountered during the synthesis of complex alkaloids. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to achieving desired stereochemical outcomes in key synthetic reactions.
Pictet-Spengler Reaction: Controlling Diastereoselectivity
Q1: My Pictet-Spengler reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A1: Low diastereoselectivity in the Pictet-Spengler reaction is a common issue that often stems from a lack of differentiation between the kinetic and thermodynamic reaction pathways.[1] The cis product is typically favored under kinetic control (lower temperatures, shorter reaction times), while the more stable trans product is favored under thermodynamic control (higher temperatures, longer reaction times).[1][2]
Troubleshooting Steps:
-
Temperature Adjustment: To favor the kinetic cis product, lower the reaction temperature significantly (e.g., -78 °C).[1] To favor the thermodynamic trans product, increase the temperature (e.g., reflux) and extend the reaction time to allow for equilibration.[2]
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition states. For high cis-selectivity, polar aprotic solvents like acetonitrile (B52724) can be effective. For trans-selectivity, non-polar solvents such as benzene (B151609) are often preferred.[2]
-
Acid Catalyst: The choice and stoichiometry of the acid catalyst are critical. Strong Brønsted acids like trifluoroacetic acid (TFA) are common. Experiment with different acids (e.g., HCl, Lewis acids like BF₃·OEt₂) and vary their concentrations to find the optimal conditions for your substrate.[2]
-
Substrate Modification: The steric bulk of substituents on either the β-arylethylamine or the aldehyde can influence the facial selectivity of the cyclization, providing another avenue for optimization.[2]
Q2: I am trying to synthesize a single enantiomer of a tetrahydro-β-carboline but my product is racemic. What strategies can I employ for an enantioselective Pictet-Spengler reaction?
A2: To achieve enantioselectivity from achiral starting materials, a chiral catalyst is required. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective. The CPA forms a chiral ion pair with the intermediate iminium ion, effectively shielding one face of the electrophile and directing the nucleophilic attack of the indole (B1671886) ring to the other, thus inducing asymmetry.
Aldol (B89426) Reaction: Achieving Syn/Anti Selectivity
Q3: My aldol reaction is giving poor diastereoselectivity (syn/anti). How can I control the relative stereochemistry of the two newly formed stereocenters?
A3: The diastereoselectivity of the aldol reaction is governed by the geometry of the enolate (E vs. Z) and the transition state of the reaction. The Zimmerman-Traxler model provides a powerful framework for predicting the outcome, proposing a chair-like six-membered transition state.[3] According to this model, a Z-enolate generally leads to the syn-aldol product, while an E-enolate leads to the anti-aldol product.
Troubleshooting Steps:
-
Control of Enolate Geometry:
-
For Z-Enolates (leading to syn products): Use of bulky bases like lithium diisopropylamide (LDA) with ketones often favors the formation of the kinetic Z-enolate. Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine, are highly effective at producing Z-enolates and affording high syn-selectivity.
-
For E-Enolates (leading to anti products): Generating E-enolates can be more challenging. Different metal counterions and specific reaction conditions may be required.
-
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary, such as an Evans oxazolidinone, to your substrate is a robust method for ensuring high diastereoselectivity. The auxiliary directs both the formation of a specific enolate geometry and shields one face of the enolate from the incoming aldehyde, leading to a single major diastereomer.[4]
Diels-Alder Reaction: Controlling Endo/Exo Selectivity
Q4: I am using an intramolecular Diels-Alder reaction to construct a polycyclic alkaloid core, but I am getting a mixture of endo and exo products. How can I improve the selectivity?
A4: The endo/exo selectivity in a Diels-Alder reaction is a function of kinetic versus thermodynamic control, as well as steric and electronic factors in the transition state. The endo product is often the kinetic product, favored by secondary orbital interactions in the transition state, especially at lower temperatures.[5] The exo product is typically more sterically stable and is therefore the thermodynamic product, favored at higher temperatures.[6]
Troubleshooting Steps:
-
Temperature Control: To favor the kinetically preferred endo product, run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. To favor the thermodynamically stable exo product, perform the reaction at elevated temperatures to allow the initial adducts to equilibrate.
-
Lewis Acid Catalysis: Lewis acids can significantly enhance both the rate and the selectivity of Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and often exaggerating the energy difference between the endo and exo transition states, typically leading to higher endo-selectivity.
Epimerization: Preventing Loss of Stereochemical Integrity
Q5: I have successfully synthesized my target alkaloid with high diastereoselectivity, but I am observing epimerization of a key stereocenter during workup or chromatographic purification. How can I prevent this?
A5: Epimerization, the inversion of a single stereocenter in a molecule with multiple stereocenters, is a common problem, particularly for stereocenters alpha to a carbonyl group or other acidifying functionality. It can be catalyzed by acid, base, or even heat.
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly acidic pH (typically pH 4-6) during aqueous workups. Use buffered solutions if your molecule is particularly sensitive. Avoid both strong acids and strong bases.[8]
-
Temperature Management: Perform all extractions, solvent removals (rotary evaporation), and purifications at low temperatures. Use cooled solvents and conduct procedures in a cold room when possible.[8]
-
Chromatography Conditions:
-
Stationary Phase: Use neutral stationary phases. Standard silica (B1680970) gel can be slightly acidic; prolonged exposure can cause epimerization for some compounds. Consider using deactivated or end-capped silica, or switch to a different stationary phase like reversed-phase C18. Avoid alumina, which can be basic.[8]
-
Mobile Phase: If using silica gel, consider adding a small amount of a neutral or weakly acidic modifier (like triethylamine (B128534) for basic compounds, or acetic acid for sensitive substrates) to the eluent to temper the stationary phase. For reversed-phase chromatography, buffer the mobile phase to a stable pH.[8]
-
-
Minimize Exposure Time: Work efficiently to minimize the time your compound spends in solution or on the chromatography column.
Data Presentation: Comparative Tables
Table 1: Diastereoselective Pictet-Spengler Reaction - Catalyst and Condition Effects
| Entry | Tryptamine Derivative | Aldehyde | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) |
| 1 | Tryptamine | Benzaldehyde | TFA (1.1) | CH₂Cl₂ | 25 | 12 | 85 | 50:50 |
| 2 | Tryptamine | Benzaldehyde | TFA (1.1) | CH₂Cl₂ | -78 | 2 | 70 | 95:5 |
| 3 | Nb-benzyl tryptophan methyl ester | Butyraldehyde | TFA (5.0) | Benzene | Reflux | 24 | 92 | 5:95 |
| 4 | Tryptamine | 4-Nitrobenzaldehyde | (R)-TRIP-PA (10 mol%) | Toluene | 50 | 24 | 95 | >95:5 (94% ee) |
| Data is illustrative and compiled from multiple sources to show general trends.[1][9] TFA = Trifluoroacetic acid; (R)-TRIP-PA = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. |
Table 2: Diastereoselective Aldol Reaction Using Evans Auxiliary
| Entry | N-Acyloxazolidinone | Aldehyde | Boron Reagent | Base | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | Et₃N | -78 to 0 | 94 | >99:1 |
| 2 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | i-Pr₂NEt | -78 to 0 | 85 | 98:2 |
| 3 | N-Acetyl-(S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | TiCl₄ | i-Pr₂NEt | -78 | 90 | >98:2 |
| Data is representative of typical outcomes for Evans syn-aldol reactions.[10] |
Visualizations: Mechanisms and Workflows
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting decision tree for improving low diastereoselectivity.
Zimmerman-Traxler Model for Aldol Reaction Selectivity
Caption: Zimmerman-Traxler model predicting syn/anti aldol products.
General Workflow for Chiral Auxiliary Use
Caption: General experimental workflow for using a chiral auxiliary.
Detailed Experimental Protocols
Protocol 1: Kinetically Controlled Diastereoselective Pictet-Spengler Reaction (for cis-product)
This protocol is a general guideline for achieving the kinetically favored cis-diastereomer.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) to a concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 1.2 eq) to the cooled solution via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Diastereoselective Aldol Reaction Using an Evans Oxazolidinone Auxiliary
This protocol describes a typical procedure for a syn-selective aldol reaction.
-
Enolate Formation:
-
To a flame-dried flask under Argon, add the N-acyl Evans oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (to 0.1 M).
-
Cool the solution to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of triethylamine (Et₃N, 1.2 eq).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldehyde Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise as a solution in CH₂Cl₂.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Add methanol (B129727) and a 30% aqueous solution of hydrogen peroxide (H₂O₂). Stir vigorously for 1 hour to cleave the boron complex.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄.
-
-
Purification:
-
Filter and concentrate the solution. The diastereomeric excess can often be determined directly from the ¹H NMR spectrum of the crude product.
-
Purify the aldol adduct by flash column chromatography.
-
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ to yield the carboxylic acid, or LiBH₄ to yield the alcohol) to provide the enantiomerically enriched product.[4]
Protocol 3: Enzymatic Dynamic Kinetic Resolution (DKR) of a Racemic Amine
This protocol provides a general framework for the DKR of a primary amine, a common precursor in alkaloid synthesis, using a lipase (B570770) and a racemization catalyst.
-
Reaction Setup:
-
In a flame-dried flask, add the racemization catalyst (e.g., a Shvo-type ruthenium complex, 1-2 mol%) and an immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B, 10-20 mg/mmol of substrate).
-
Add a weak base such as sodium carbonate (Na₂CO₃) to neutralize any acidic byproducts.
-
-
Addition of Reactants:
-
Under an inert atmosphere, add a non-polar solvent (e.g., toluene), the racemic amine (1.0 eq), and the acyl donor (e.g., isopropyl acetate (B1210297) or an alkyl methoxyacetate, 1.5-2.0 eq).
-
-
Reaction:
-
Heat the mixture to a temperature that facilitates both the enzymatic acylation and the racemization of the unreacted amine (e.g., 70-100 °C).
-
Monitor the reaction by GC or HPLC until ~100% conversion of the starting amine is observed.
-
-
Workup and Purification:
-
Cool the reaction mixture and filter to remove the immobilized enzyme and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting acylated amine (now a single enantiomer) by flash column chromatography or crystallization. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
-
References
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. chem3d.org [chem3d.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. chemconnections.org [chemconnections.org]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Rauvomine B: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the complex total synthesis of the indole (B1671886) alkaloid (-)-Rauvomine B, this technical support center provides troubleshooting guidance and frequently asked questions. The information is based on the first total synthesis, a challenging endeavor presenting unique chemical transformations.
The synthesis of (-)-Rauvomine B is a multi-step process culminating in a molecule with a distinctive 6/5/6/6/3/5 hexacyclic ring system. The overall synthesis proceeds in 11 steps with a reported total yield of 2.4% from commercially available materials.[1][2][3][4] Key transformations include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, ring-closing metathesis, and a crucial strain-promoted intramolecular cyclopropanation.[1]
This guide addresses potential issues that may arise during the synthesis, offering solutions and insights to aid in navigating its complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Palladium-Catalyzed Allylic Amination
-
Question 1: Why am I observing poor stereospecificity in the palladium-catalyzed allylic amination step?
Answer: Poor stereospecificity can arise from the erosion of selectivity in the palladium complex intermediate. This can occur if an unreacted palladium(0) species intercepts the activated allylic species, leading to an inversion of stereochemistry. To mitigate this, ensure the complete consumption of the starting materials and consider optimizing the ligand-to-metal ratio, which can influence the stability and reactivity of the catalytic species.
-
Question 2: The yield of the allylic amination is lower than expected. What are the potential causes?
Answer: Low yields can be attributed to several factors. Incomplete reaction, side reactions such as elimination, or degradation of the starting materials or product can all contribute. Ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere to prevent oxidative degradation. The choice of solvent and temperature can also be critical; consider screening different conditions to find the optimal parameters for your specific setup.
Pictet-Spengler Reaction
-
Question 3: My Pictet-Spengler reaction is not proceeding to completion or is giving a mixture of diastereomers. How can I improve this?
Answer: The Pictet-Spengler reaction is sensitive to reaction conditions. For a cis-selective reaction, as required in this synthesis, precise control of temperature and the choice of acid catalyst are crucial. If the reaction is sluggish, a stronger acid or slightly elevated temperature might be necessary, but this could also lead to side products or racemization. If a mixture of diastereomers is observed, purification by chromatography may be necessary. Ensure the starting aldehyde is of high purity, as impurities can interfere with the reaction.
Ring-Closing Metathesis (RCM)
-
Question 4: The Ring-Closing Metathesis (RCM) is inefficient. What catalyst and conditions are recommended?
Answer: The efficiency of RCM is highly dependent on the choice of catalyst and the substrate. For complex molecules like the intermediates in the Rauvomine B synthesis, a more robust, second-generation Grubbs or Hoveyda-Grubbs catalyst may be required. Ensure the reaction is performed in a non-coordinating solvent and under high dilution to favor the intramolecular reaction over intermolecular polymerization. The removal of the ethylene (B1197577) byproduct can also drive the reaction to completion.
Intramolecular Cyclopropanation
-
Question 5: The key intramolecular cyclopropanation step is failing or giving low yields. What is the critical factor for success?
Answer: The success of this step is highly dependent on the conformational strain of the indoloquinolizidine N-sulfonyl triazole precursor. The conformation of the precursor must be suitable to allow the rhodium carbene intermediate to approach the alkene for cyclopropanation. Computational studies have shown that the presence and nature of protecting groups can significantly influence this conformation. If this step is problematic, re-evaluation of the protecting group strategy on the indole nitrogen may be necessary. A bulky protecting group can enforce the required conformation for the reaction to proceed.
-
Question 6: I am observing decomposition of the N-sulfonyl triazole precursor instead of cyclopropanation. How can this be prevented?
Answer: Decomposition can compete with the desired cyclopropanation. This is often due to the instability of the rhodium carbene intermediate. Running the reaction at the lowest possible temperature that still allows for nitrogen extrusion and carbene formation can minimize decomposition pathways. The choice of rhodium catalyst can also play a role; screening different rhodium(II) catalysts may identify one that promotes the cyclopropanation more efficiently over decomposition.
Quantitative Data Summary
| Step | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed Allylic Amination | Pd(dba)₂, Ligand | THF | Room Temp | 12 | 70 |
| cis-selective Pictet–Spengler Reaction | TFA | CH₂Cl₂ | 0 to RT | 4 | 85 |
| Ring-Closing Metathesis | Grubbs II Catalyst | Toluene | 80 | 12 | 75 |
| Intramolecular Cyclopropanation | Rh₂(esp)₂ | DCE | 60 | 2 | 60 |
Note: The data presented in this table are representative values from the published synthesis and may require optimization for specific laboratory conditions.
Experimental Protocols
General Procedure for Intramolecular Cyclopropanation
-
To a solution of the N-sulfonyl triazole precursor (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE, 0.01 M) under an argon atmosphere is added the rhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.05 eq).
-
The reaction mixture is heated to 60 °C and stirred for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product.
Visualizations
Caption: Synthetic overview for (-)-Rauvomine B.
Caption: Troubleshooting the key cyclopropanation step.
References
Technical Support Center: Purification of Cyclopropane-Containing Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cyclopropane-containing alkaloids.
Troubleshooting Guides
This section addresses common issues encountered during the purification of alkaloids possessing a cyclopropane (B1198618) moiety.
Issue 1: Low Yield of Target Alkaloid After Extraction and Purification
-
Possible Cause 1: Degradation of the Cyclopropane Ring. The strained cyclopropane ring can be susceptible to opening under harsh pH conditions or high temperatures.[1] Prolonged exposure to strong acids or bases during liquid-liquid extraction can lead to the degradation of the target alkaloid.
-
Solution:
-
Use milder acids (e.g., 1% tartaric acid) and bases (e.g., sodium bicarbonate or dilute ammonium (B1175870) hydroxide) for pH adjustments during extraction.[2][3]
-
Avoid excessive heat during solvent evaporation. Utilize rotary evaporation under reduced pressure at a temperature below 50°C.[4]
-
If acid-lability is a concern, consider using citric or tartaric acid instead of mineral acids like HCl.[3]
-
-
-
Possible Cause 2: Incomplete Extraction from Plant Material. The choice of extraction solvent and method can significantly impact the yield.
-
Solution:
-
For a broad-spectrum extraction of alkaloids, methanol (B129727) or ethanol (B145695) can be effective.
-
Acidified water (0.1% to 1% acid solution) can be used to extract alkaloids in their salt form, which can increase solubility.
-
For large-scale extractions, exhaustive methods like Soxhlet extraction with a suitable solvent (e.g., CH₂Cl₂) can be employed.
-
-
-
Possible Cause 3: Product Loss During Liquid-Liquid Extraction. Emulsion formation or insufficient partitioning can lead to significant loss of the target alkaloid.
-
Solution:
-
To break emulsions, add brine (saturated NaCl solution) or perform gentle swirling instead of vigorous shaking.
-
Perform multiple extractions (at least 3-4) at each step to ensure complete transfer of the alkaloid between the aqueous and organic phases.
-
-
Issue 2: Poor Separation of Structurally Similar Alkaloids During Chromatography
-
Possible Cause 1: Co-elution of Alkaloids with Similar Polarity. Many plants contain a mixture of closely related alkaloids, making chromatographic separation challenging.
-
Solution:
-
Optimize the Mobile Phase: For column chromatography, a gradient elution is often more effective than isocratic elution. For reverse-phase HPLC, adjusting the ratio of water to organic solvent (methanol or acetonitrile) and the percentage of acid modifier (e.g., 0.1% trifluoroacetic acid, formic acid, or acetic acid) can improve resolution.
-
Try a Different Stationary Phase: If separation on a standard silica (B1680970) gel or C18 column is insufficient, consider alternative stationary phases. For basic alkaloids, phenyl-hexyl columns may provide better separation.
-
Centrifugal Partition Chromatography (CPC): This technique, which utilizes liquid-liquid partitioning, can be highly effective for separating complex mixtures of alkaloids, as demonstrated in the purification of Buxus alkaloids.
-
-
-
Possible Cause 2: Tailing of Basic Alkaloids on Silica Gel. The basic nitrogen atom of alkaloids can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to broad, tailing peaks.
-
Solution:
-
Add a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the mobile phase to neutralize the active sites on the silica gel.
-
Use neutral or basic alumina (B75360) as the stationary phase instead of silica gel.
-
-
Issue 3: Product is an Oil and Fails to Crystallize
-
Possible Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit the formation of a crystal lattice.
-
Solution:
-
Re-purify the material using preparative HPLC or another high-resolution chromatographic technique.
-
Ensure all residual solvents from the purification process have been thoroughly removed under high vacuum.
-
-
-
Possible Cause 2: Inappropriate Crystallization Solvent.
-
Solution:
-
Experiment with a variety of solvents of different polarities. For polar compounds, ethanol, methanol, or water can be good starting points.
-
If a single solvent is not effective, try a binary solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not). Slowly add the "bad" solvent to a solution of the compound in the "good" solvent until turbidity is observed, then allow it to cool slowly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key initial steps for purifying cyclopropane-containing alkaloids from a plant source?
A1: The general workflow begins with the extraction of the dried and powdered plant material. This is typically followed by an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic compounds. The crude alkaloid extract can then be subjected to various chromatographic techniques for further purification.
Q2: Which chromatographic techniques are most effective for purifying cyclopropane-containing alkaloids?
A2: A combination of techniques is often necessary.
-
Centrifugal Partition Chromatography (CPC): This has proven highly effective for the initial fractionation of crude alkaloid extracts, as seen in the successful isolation of numerous Buxus alkaloids.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful tool for the final purification of individual alkaloids from the fractions obtained by CPC or other column chromatography methods. Reverse-phase columns (e.g., C18) with acidic mobile phases are commonly used.
-
Column Chromatography: Traditional column chromatography using silica gel or alumina is also a valuable technique for initial separation.
Q3: How can I confirm the presence of the cyclopropane ring in my purified alkaloid?
A3: Spectroscopic methods are essential for structure elucidation.
-
NMR Spectroscopy: In ¹H NMR, the protons on a cyclopropane ring typically appear at unusually high field (upfield) in the range of 0-2 ppm. In ¹³C NMR, the cyclopropyl (B3062369) carbons also resonate at a characteristic upfield chemical shift. Specific NMR data for cyclopropane-containing Buxus alkaloids show characteristic signals for the methylene (B1212753) group of the cyclopropane ring.
-
Infrared (IR) Spectroscopy: Cyclopropane-containing compounds show characteristic C-H stretching vibrations around 3080-3040 cm⁻¹.
Q4: Are there specific safety precautions to consider when working with cyclopropane-containing alkaloids?
A4: While the cyclopropane moiety itself does not confer unusual toxicity, alkaloids as a class are biologically active compounds and should be handled with care. Many are toxic. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), are essential. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Examples of Purified Cyclopropane-Containing Alkaloids from Buxus Species and Their Isolation Yields.
| Alkaloid Name | Plant Source | Amount Isolated from Starting Material | Reference |
| O-tigloylcyclovirobuxeine-B | Buxus sempervirens | 35 mg from ~1.5 kg of dried plant material | |
| Deoxycyclovirobuxeine-B (12) | Buxus obtusifolia | Data not explicitly provided, but isolated as one of 24 compounds from 5g of alkaloid fraction | |
| 29-trimethoxybenzoyloxy-obtusibuxoline (5) | Buxus obtusifolia | Data not explicitly provided, but isolated as one of 24 compounds from 5g of alkaloid fraction | |
| Obtusiaminocyclin (24) | Buxus obtusifolia | Data not explicitly provided, but isolated as one of 24 compounds from 5g of alkaloid fraction | |
| Cyclovirobuxeine-B (2) | Buxus sempervirens | Isolated as one of 25 compounds from an alkaloid-enriched fraction |
Experimental Protocols
Detailed Methodology for the Purification of Buxus Alkaloids (A Case Study)
This protocol is a generalized procedure based on the successful isolation of cyclopropane-containing alkaloids from Buxus species.
1. Extraction and Alkaloid Enrichment: a. Dried and powdered leaves of the Buxus plant are exhaustively extracted with dichloromethane (B109758) (CH₂Cl₂) using a Soxhlet apparatus. b. The resulting crude CH₂Cl₂ extract is subjected to an acid-base liquid-liquid extraction. i. The extract is dissolved in CH₂Cl₂ and extracted with an acidic aqueous solution (e.g., 1% HCl or H₂SO₄) to protonate the alkaloids and transfer them to the aqueous phase. ii. The aqueous phase, containing the alkaloid salts, is collected. The organic phase, containing neutral and acidic lipophilic compounds, is discarded. iii. The acidic aqueous phase is then basified to a pH of approximately 10 with a base (e.g., solid sodium hydroxide (B78521) or concentrated ammonium hydroxide) to deprotonate the alkaloids back to their free base form. iv. The basified aqueous solution is then extracted multiple times with CH₂Cl₂ to transfer the free base alkaloids into the organic phase. c. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the alkaloid-enriched fraction.
2. Fractionation by Centrifugal Partition Chromatography (CPC): a. The alkaloid-enriched fraction is subjected to CPC for further separation. b. A biphasic solvent system is used. A common system for Buxus alkaloids is iso-hexane/ethyl acetate (B1210297) as the upper (stationary) phase and methanol/water/propan-2-ol as the lower (mobile) phase. c. The CPC is run in elution mode, and multiple fractions are collected and monitored by Thin Layer Chromatography (TLC) and/or LC-MS.
3. Final Purification by Preparative HPLC: a. The fractions from CPC containing the target alkaloids are further purified by preparative HPLC. b. A reverse-phase C18 column is typically used. c. A gradient mobile phase consisting of water and methanol or acetonitrile, both containing an acidic modifier (e.g., 0.1% formic acid), is employed. d. The peaks corresponding to the individual alkaloids are collected, and the solvent is removed under reduced pressure to yield the pure compounds.
4. Structure Elucidation: a. The structures of the purified alkaloids are confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualization
Caption: General workflow for the purification of cyclopropane-containing alkaloids.
References
Rhodium-Catalyzed Carbene Insertion: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rhodium-catalyzed carbene insertion reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions to get your research back on track.
Q1: My reaction is suffering from low yield and the formation of an alkene byproduct. What is the likely cause and how can I fix it?
A1: The formation of an alkene byproduct is a strong indicator of a β-hydride elimination side reaction.[1][2] This is particularly common with alkyl-substituted carbenes.[1][2]
Potential Solutions:
-
Catalyst Selection: The choice of rhodium catalyst is critical. Low-valence rhodium(I) catalysts, such as [Rh(COD)Cl]₂, have been shown to be significantly more favorable for the desired insertion reaction and can suppress β-hydride migration compared to more electron-deficient high-valence rhodium(II) or rhodium(III) catalysts.[1]
-
Ligand Choice: For Rh(I) systems, chiral diene ligands can be effective in not only controlling enantioselectivity but also in minimizing the formation of olefin byproducts.[1] In the case of Rh(II) catalysts, bulky ligands can help create a sterically congested environment around the metal center, which can disfavor the transition state required for β-hydride elimination.
-
Substrate Design: If possible, modify the substrate to eliminate or block β-hydrides.
Q2: I am observing significant amounts of a high molecular weight byproduct, which appears to be a dimer of my carbene. How can I minimize this?
A2: Carbene dimerization is a frequent side reaction, especially when the rate of the desired insertion is slow or when the concentration of the carbene intermediate is too high.[2][3][4][5]
Potential Solutions:
-
Slow Addition of Diazo Compound: To maintain a low concentration of the reactive carbene intermediate, the diazo compound should be added slowly to the reaction mixture containing the catalyst. The use of a syringe pump for controlled, slow addition over several hours is highly recommended.[2][6]
-
Catalyst Choice: Dirhodium(II) catalysts are often more effective at preventing dimerization compared to some copper catalysts.[6] Donor/acceptor carbenes are also known to be less prone to dimerization.[7]
-
Increase Effective Substrate Concentration: In some intramolecular cases, increasing the substrate concentration can favor the intramolecular insertion pathway over the intermolecular dimerization.[6]
Q3: My reaction with an α-diazoketone is not giving the expected insertion product, but rather a rearranged product. What is happening?
A3: You are likely observing the Wolff rearrangement, a common side reaction for α-diazoketones that can compete with carbene insertion.[6]
Potential Solutions:
-
Use a Transition Metal Catalyst: Rhodium(II) complexes are particularly effective at promoting carbene insertion over the Wolff rearrangement.[6] In the absence of a suitable catalyst, thermal or photochemical conditions can favor the rearrangement.[6]
Q4: My reaction is producing a mixture of C-H insertion and cyclopropanation products. How can I improve the chemoselectivity for C-H insertion?
A4: The competition between C-H insertion and cyclopropanation is a known challenge, particularly when an alkene moiety is present in the substrate.[6]
Potential Solutions:
-
Catalyst and Ligand Selection: The chemoselectivity is highly dependent on the catalyst system. The electronic and steric properties of the ligands on the rhodium catalyst can be tuned to favor C-H insertion over cyclopropanation.[3][8][9]
-
Carbene Substituents: Employing carbenes with both a donor and an acceptor substituent (donor/acceptor carbenes) can increase selectivity for C-H insertion.[6][7]
-
Substrate Modification: If feasible, altering the substrate to sterically hinder the alkene or electronically favor C-H insertion can be an effective strategy.
Q5: I am observing the formation of azine byproducts in my reaction. What causes this and how can it be prevented?
A5: Azine formation occurs when the diazo compound reacts with the metal carbene intermediate. This is often a problem in slow insertion reactions.[2]
Potential Solutions:
-
Inverse Addition: This side reaction can often be suppressed by using an inverse addition technique, where the diazo compound is added slowly to a solution of the catalyst.[2] This keeps the concentration of the diazo compound low at any given time.
Frequently Asked Questions (FAQs)
Q6: What are the most common side reactions in rhodium-catalyzed carbene insertion?
A6: The most frequently encountered side reactions include:
-
β-Hydride Elimination: Leads to the formation of alkenes.[1][2]
-
Carbene Dimerization: Results in the formation of an alkene from two carbene units.[2][3][5]
-
Wolff Rearrangement: A common pathway for α-diazoketones, leading to a ketene (B1206846) intermediate.[6]
-
Cyclopropanation: Occurs when an alkene is present in the substrate and competes with C-H insertion.[6]
-
Azine Formation: The reaction of the metal carbene with the diazo compound.[2]
-
Ylide Formation and Subsequent Rearrangements: Can occur with substrates containing heteroatoms.[7]
Q7: How does the choice of rhodium catalyst (Rh(I) vs. Rh(II)) affect the reaction outcome?
A7: The oxidation state and ligand sphere of the rhodium catalyst play a crucial role in both reactivity and selectivity.
-
Rhodium(I) catalysts are generally less electrophilic. They have shown remarkable efficacy in suppressing side reactions like β-hydride elimination in certain cases.[1]
-
Rhodium(II) catalysts , particularly dirhodium(II) paddlewheel complexes, are highly effective and widely used for a broad range of carbene insertion reactions. The ligands on the dirhodium core (e.g., carboxylates, carboxamidates) are critical for tuning reactivity and imparting stereoselectivity.[3][7]
Q8: What is the role of the solvent in these reactions?
A8: The solvent can influence the reaction in several ways. It is crucial to use a dry, degassed solvent as water and oxygen can deactivate the catalyst.[6] Additionally, coordinating solvents can sometimes interact with the catalyst, affecting its reactivity and selectivity.[10] Nonpolar solvents are often preferred for reactions catalyzed by Rh(II) prolinate catalysts to achieve high enantioselectivity.[7]
Q9: How can I improve the enantioselectivity of my insertion reaction?
A9: Achieving high enantioselectivity requires the use of a chiral catalyst. Chiral dirhodium(II) carboxamidates and carboxylates are widely used for this purpose.[11] The choice of ligand is critical, and it is often necessary to screen a variety of chiral ligands to find the optimal one for a specific substrate and reaction type. The use of donor/acceptor carbenes in combination with chiral dirhodium catalysts often leads to high enantioselectivity.[7]
Data Summary
Table 1: Effect of Catalyst on Product Distribution in a Rh-Catalyzed Carbene Insertion Reaction.
| Catalyst | Desired Product Yield (%) | β-Hydride Elimination Product Yield (%) | Reference |
| [Rh(COD)Cl]₂ | 88 | Trace | [1] |
| Cu(OTf)₂/BOX | 62 | Significant | [1] |
| High-Valence Rhodium | Lower | Major byproduct | [1] |
Table 2: Influence of Catalyst Loading on Chemoselectivity.
| Catalyst Loading (mol%) | C-H Insertion Product Yield (%) | C-O Insertion Product Yield (%) | Reference |
| 0.01 | High | Low | [12] |
| 10 | Low | High | [12] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Carbene Dimerization via Slow Addition
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) and the substrate in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Diazo Compound Preparation: In a separate flask, dissolve the diazo compound in the same dry, degassed solvent to prepare a dilute solution (e.g., 0.1-0.2 M).
-
Slow Addition: Draw the diazo compound solution into a syringe and place it on a syringe pump.
-
Reaction: Heat the catalyst and substrate solution to the desired reaction temperature. Begin the slow addition of the diazo compound solution via the syringe pump over a period of 2 to 8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: Catalytic cycle of rhodium-catalyzed carbene insertion and common side reactions.
Caption: A decision tree for troubleshooting common issues in carbene insertion reactions.
References
- 1. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 2. Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Carbene dimerization - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: N-Sulfonyltriazole Precursors
Welcome to the technical support center for N-sulfonyltriazole precursors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during the synthesis and handling of these valuable intermediates.
Troubleshooting Guides
This section provides answers to specific problems you may be encountering in your experiments.
Issue 1: Low or No Yield of N-Sulfonyl-1,2,3-triazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Question: I am performing a CuAAC reaction to synthesize an N-sulfonyl-1,2,3-triazole, but I am observing low yields or the formation of side products. What are the possible causes and how can I optimize my reaction?
Answer:
Low yields in the CuAAC synthesis of N-sulfonyl-1,2,3-triazoles are a common issue, often stemming from the inherent instability of the N-sulfonyltriazole product and its intermediates. The primary competing side product is often an N-acyl sulfonamide.[1][2] Several factors can influence the outcome of the reaction.
Potential Causes and Solutions:
-
Instability of the (1,2,3-triazol-5-yl)copper intermediate: This intermediate can undergo cleavage of the N1-N2 bond, leading to the formation of a ketenimine intermediate and subsequently the N-acyl sulfonamide byproduct.[1][2]
-
Solution: Employ a catalyst system that stabilizes this intermediate. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been shown to be highly effective in stabilizing the triazolyl intermediate, thus disfavoring its decomposition and improving the yield of the desired N-sulfonyltriazole.[1][2]
-
-
Suboptimal Ligand Choice: The ligand used in the CuAAC reaction can dramatically influence the reaction's course. Nitrogen-based ligands can sometimes be less effective for this specific transformation.
-
Solution: Sulfur-donating ligands have been found to be particularly effective. Screening various sulfur-containing copper(I) complexes can lead to improved selectivity for the N-sulfonyltriazole product.[2]
-
-
Inappropriate Solvent System: The choice of solvent can significantly impact reaction conversion and selectivity.
-
Solution: Water and toluene (B28343) have been identified as optimal solvents for the CuTC-catalyzed synthesis of 1-sulfonyl triazoles, often leading to complete reactions in a short time.[1][2] Mixed cosolvent systems like tert-butyl alcohol/water may result in poorer conversions.[1]
-
-
Reaction Temperature: Exothermic reactions, especially with excess sulfonyl azide (B81097), can lead to decomposition.
-
Solution: Maintain a controlled temperature, for instance, by using an ice water bath during the initial stages of the reaction.[1]
-
Experimental Protocol: Optimized CuTC-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles
This protocol is a general guideline based on successful syntheses reported in the literature.[1][2]
-
Reactant Preparation: In a suitable reaction vessel, add the alkyne (1–1.3 equivalents) and the sulfonyl azide (1 equivalent).
-
Solvent Addition: Add the chosen solvent (water or toluene) to achieve a concentration of 0.2 M.
-
Catalyst Addition: Add Copper(I) thiophene-2-carboxylate (CuTC) (10 mol %).
-
Reaction Conditions: Cool the mixture in an ice water bath (0 °C) and then allow it to warm to room temperature. Stir for 2–18 hours.
-
Work-up: Upon reaction completion, extract the product with ethyl acetate. To remove residual copper, the organic phase can be treated with a copper-chelating resin like Cuprisorb. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Data Summary: Effect of Catalyst and Solvent on N-Sulfonyltriazole Synthesis
| Entry | Catalyst System | Solvent | Conversion (%) | Selectivity (Triazole:Amide) |
| 1 | CuSO₄/Sodium Ascorbate | Water | High | Poor (significant amide formation) |
| 2 | CuTC | Water | 95 | >100:1 |
| 3 | CuTC | Toluene | 98 | >100:1 |
| 4 | CuTC | 2:1 t-BuOH/H₂O | Lower | Poorer |
Data compiled from literature reports.[1][2]
Issue 2: Decomposition of Sulfonyl Azide Precursor During Synthesis or Storage
Question: My sulfonyl azide precursor appears to be unstable, showing signs of decomposition or presenting handling hazards. What are the best practices for synthesizing and storing these reagents?
Answer:
The stability of sulfonyl azides varies significantly depending on their structure. Some, like tosyl azide (TsN₃) and triflyl azide (TfN₃), are known to be thermally unstable and potentially explosive, requiring careful handling.[3][4] Others, such as certain imidazole-1-sulfonyl azide salts, are significantly more stable.[5][6][7]
Potential Causes and Solutions:
-
Inherent Instability of the Sulfonyl Azide: Some sulfonyl azides have low thermal stability.
-
Solution 1: Use a more stable sulfonyl azide transfer reagent. Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) is a more stable and safer alternative for diazo-transfer reactions.[6] 2,3-dimethyl-1H-imidazolium triflate is another stable solid reagent for transferring the sulfonyl azide group.[5][7]
-
Solution 2: In situ generation. To avoid the isolation and handling of potentially hazardous sulfonyl azides, a 'sulfonyl-azide-free' (SAFE) protocol can be employed. This involves generating the diazo transfer reagent in situ from a sulfonyl chloride and sodium azide in an aqueous medium immediately before its use.[3][8]
-
-
Improper Storage Conditions: Exposure to heat, light, or incompatible materials can accelerate decomposition.
-
Harsh Reaction Conditions During Synthesis: The use of strong bases or high temperatures during the synthesis of sulfonyl azides can lead to their decomposition.
Experimental Protocol: 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Reaction
This protocol provides a general guideline for the in situ generation of the diazo transfer reagent.[3]
-
Reagent Preparation: In a reaction vessel, dissolve the active methylene (B1212753) compound in a suitable solvent.
-
In situ Generation of Sulfonyl Azide: In a separate vessel, prepare an aqueous solution of sodium azide. To this, add the corresponding sulfonyl chloride. The sulfonyl azide is generated in situ.
-
Diazo Transfer: The freshly prepared aqueous solution of the sulfonyl azide is then added to the solution of the active methylene compound.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Once complete, the product is isolated using standard extraction and purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of N-sulfonyl-1,2,3-triazoles?
A1: The electron-withdrawing nature of the sulfonyl group weakens the N1-N2 bond of the triazole ring. This facilitates a ring-chain isomerism, leading to the formation of reactive diazoimines which can then decompose.[1][2] This makes them useful as "latent diazo compounds" but also contributes to their instability.[1][2]
Q2: Are there more stable alternatives to N-sulfonyl-1,2,3-triazoles that can still function as carbene precursors?
A2: Yes, N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles have been developed as a more thermally stable class of azavinyl carbene precursors.[9] These compounds can generate synthetically useful rhodium(II) carbenes and exhibit excellent reactivity and selectivity in various transformations.[9][10]
Q3: My TLC analysis shows multiple spots immediately after starting the reaction. What could be the issue?
A3: The appearance of multiple spots early in the reaction can indicate several problems:
-
Impure Starting Materials: Ensure the purity of your alkyne, sulfonyl azide, and other reagents before starting the reaction.[11]
-
Immediate Decomposition: The reaction conditions may be too harsh, causing the immediate decomposition of your starting materials or the desired product. Consider lowering the reaction temperature.[11]
-
Suboptimal TLC Conditions: Your TLC mobile phase may not be providing adequate separation. Optimize the solvent system to get a clearer picture of the reaction progress.[11]
Q4: Can I use other metal catalysts besides copper for reactions involving N-sulfonyl-1,2,3-triazoles?
A4: Yes, N-sulfonyl-1,2,3-triazoles are versatile precursors for various metal-catalyzed reactions. Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are commonly used to generate α-imino carbenes from N-sulfonyl-1,2,3-triazoles for subsequent transformations like cyclopropanation and reactions with nitriles.[9][10]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of N-sulfonyl-1,2,3-triazoles via CuAAC.
Caption: Troubleshooting workflow for N-sulfonyltriazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cyclopropanation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cyclopropanation experiments, with a special focus on the impact of conformational strain.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high reactivity of cyclopropane (B1198618) and how does this impact cyclopropanation reactions?
A1: Cyclopropane's high reactivity stems from significant ring strain, which is a combination of angle strain and torsional strain.[1][2] The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as angle strain.[3][4] Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain.[2] This stored energy, about 27.5 kcal/mol, makes the cyclopropane ring "spring-loaded" and susceptible to ring-opening reactions. In the context of cyclopropanation, this inherent instability of the product means that the reaction conditions must be carefully controlled to favor ring formation over undesired side reactions like ring-opening of the newly formed cyclopropane.
Q2: How does the stereochemistry of the starting alkene affect the stereochemistry of the cyclopropane product?
A2: Many cyclopropanation reactions, particularly those involving carbenoid additions like the Simmons-Smith reaction, are stereospecific. This means the stereochemistry of the alkene is directly translated to the product. A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted cyclopropane. This is because these reactions often proceed through a concerted mechanism where the two new C-C bonds are formed simultaneously from one face of the alkene.
Q3: What are the key differences between the Simmons-Smith reaction and the Corey-Chaykovsky reaction for cyclopropanation?
A3: The Simmons-Smith and Corey-Chaykovsky reactions are both common methods for cyclopropanation but differ in their reagents and substrate scope. The Simmons-Smith reaction typically uses a carbenoid, often iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate a wide variety of alkenes. The Corey-Chaykovsky reaction, on the other hand, employs a sulfur ylide (e.g., dimethyloxosulfonium methylide) and is particularly effective for the cyclopropanation of α,β-unsaturated carbonyl compounds (enones). A key difference in selectivity is that with enones, dimethylsulfoxonium methylide generally favors 1,4-addition to give the cyclopropane (thermodynamic product), while dimethylsulfonium methylide can lead to 1,2-addition, resulting in an epoxide (kinetic product).
Q4: Can conformational strain in a cyclic alkene substrate affect the outcome of a cyclopropanation reaction?
A4: Yes, the conformational strain and rigidity of a cyclic alkene can significantly influence both the rate and diastereoselectivity of cyclopropanation. For instance, in the cyclopropanation of cyclohexene (B86901) derivatives, the carbene or carbenoid will preferentially add to the less sterically hindered face of the double bond. The conformation of the ring dictates which face is more accessible. In some cases, directing groups (like hydroxyl groups) on the cyclic substrate can chelate to the reagent, directing the cyclopropanation to a specific face and overriding simple steric considerations.
Troubleshooting Guides
Issue 1: Low or No Conversion in Simmons-Smith Cyclopropanation
| Potential Cause | Troubleshooting Step |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated. Consider using ultrasound to activate the zinc surface. |
| Poor Reagent Quality | Use freshly distilled diiodomethane and high-quality diethylzinc (B1219324) (for the Furukawa modification). Ensure all reagents are handled under strictly anhydrous and inert conditions. |
| Suboptimal Solvent | The reaction rate is influenced by the solvent. While ethereal solvents are common, less coordinating solvents like dichloromethane (B109758) may be better for less reactive substrates. |
| Low Substrate Reactivity | Electron-rich alkenes are generally more reactive. For electron-deficient or sterically hindered alkenes, consider using a more reactive carbenoid precursor, such as diethylzinc and diiodomethane (Furukawa modification). |
Issue 2: Poor Diastereoselectivity in the Cyclopropanation of a Chiral Allylic Alcohol
| Potential Cause | Troubleshooting Step |
| Incorrect Reagent Choice | The nature of the zinc carbenoid is important for high diastereoselectivity, especially with (E)-disubstituted olefins. For hydroxyl-directed cyclopropanations, the choice of reagent can significantly impact the outcome. |
| Steric Hindrance | Large protecting groups on the alcohol or bulky substituents near the double bond can interfere with the desired facial selectivity. Consider a smaller protecting group if possible. |
| Flexible Substrate Conformation | If the substrate is highly flexible, it may not adopt the necessary conformation for effective facial direction by the hydroxyl group. Running the reaction at a lower temperature may help to favor a single reactive conformation. |
| Chelation Control Not Optimal | For hydroxyl-directed reactions, chelation of the reagent to the oxygen atom is key. Ensure the solvent is non-coordinating (e.g., dichloromethane) to maximize this effect. |
Issue 3: Formation of Epoxide instead of Cyclopropane in Corey-Chaykovsky Reaction with an Enone
| Potential Cause | Troubleshooting Step |
| Incorrect Sulfur Ylide | Dimethylsulfonium methylide tends to favor kinetic 1,2-addition to the carbonyl group, yielding an epoxide. For cyclopropanation (1,4-addition), use dimethylsulfoxonium methylide, which favors the thermodynamic product. |
| Reaction Temperature | Lower temperatures may favor the kinetic product (epoxide). Ensure the reaction is allowed to proceed at a temperature that facilitates equilibration to the thermodynamic cyclopropanation product. |
| Steric Hindrance | Highly substituted enones may disfavor the 1,4-addition required for cyclopropanation. Consider alternative synthetic routes for highly hindered systems. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Diastereomeric Ratio (cis:trans) |
| Mo(CO)₅(THF) | 54:46 |
| W(CO)₅(THF) | 70:30 |
| [(p-cymene)RuCl₂]₂ | 33:67 |
| [RuCl₂(CO)₃]₂ | 12:88 |
| [Rh(OAc)₂]₂ | 8:92 |
Data sourced from a study on the cyclopropanation of alkenes with ene-yne-ketones, which generate a (2-furyl)carbenoid intermediate.
Table 2: Cyclopropanation of Polycyclic Olefins with Diazomethane Catalyzed by Pd/C
| Substrate | Conversion (%) | Monoadduct Selectivity (%) | Diadduct Selectivity (%) | Product Yield (%) |
| Dicyclopentadiene (DCPD) | 92 | 88 | 6 | 86 |
| CPDNB | 95 | 85 | 10 | 90 |
Data from a study on the synthesis of high-energy-density strained fuels.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol (Furukawa Modification)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (2.2 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone
-
Ylide Generation: To a suspension of trimethylsulfoxonium (B8643921) iodide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in one portion. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This forms a solution of dimethyloxosulfonium methylide.
-
Reaction Setup: Cool the freshly prepared ylide solution to 0 °C in an ice bath.
-
Substrate Addition: In a separate flask, prepare a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold ylide solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by the addition of water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low yields in cyclopropanation reactions.
Caption: Logical relationship governing product selectivity in the Corey-Chaykovsky reaction.
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Efficiency in Multi-Step Indole Alkaloid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the multi-step synthesis of complex indole (B1671886) alkaloids. The following guides and frequently asked questions (FAQs) address common challenges encountered in key synthetic transformations, offering practical solutions and detailed experimental protocols.
I. Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole core, but it can be susceptible to low yields and side reactions. Careful control of reaction conditions is paramount for success.
Frequently Asked Questions (FAQs): Fischer Indole Synthesis
Q1: What are the most common reasons for low yields in my Fischer indole synthesis?
A1: Low yields can stem from several factors, including incomplete hydrazone formation, decomposition of the starting materials or product under harsh acidic conditions, and the formation of side products.[1] The choice of acid catalyst and reaction temperature are critical parameters to optimize.[2]
Q2: I am observing significant byproduct formation. How can I improve the purity of my product?
A2: Byproduct formation is often exacerbated by prolonged reaction times and high temperatures.[3] Consider lowering the reaction temperature, even if it extends the reaction time, and monitor the reaction progress closely to stop it once the maximum yield of the desired product is achieved.[3] The use of microwave irradiation can sometimes reduce the formation of byproducts by allowing for rapid heating to the target temperature.[3]
Q3: Why is my Fischer indolization failing with certain substituted phenylhydrazines?
A3: Electron-donating substituents on the starting carbonyl compound can lead to the failure of the Fischer indole synthesis.[4][5] These substituents can excessively stabilize the heterolytic N-N bond cleavage, preventing the desired[1][1]-sigmatropic rearrangement and leading to dissociation of the ene-hydrazine intermediate.[4][5]
Troubleshooting Guide: Fischer Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inappropriate acid catalyst | Screen various Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂).[2][6] |
| Insufficient reaction temperature | Gradually increase the temperature while monitoring for decomposition.[1] | |
| Poor quality of phenylhydrazine (B124118) | Ensure the purity of the starting phenylhydrazine, as impurities can inhibit the reaction.[7] | |
| Mixture of Regioisomers | Use of an unsymmetrical ketone | If a ketone of the RCH₂COCH₂R' type is used, a mixture of two products is often obtained.[2] Consider a different synthetic strategy if a single regioisomer is required. |
| Product Decomposition | Harsh acidic conditions | Use a milder acid or lower the reaction temperature.[1] |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[3] |
Experimental Protocol: General Procedure for Fischer Indole Synthesis[1]
-
Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine and the corresponding aldehyde or ketone in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Acid Catalysis: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture to the appropriate temperature, which can range from 80°C to 180°C, depending on the substrates and catalyst used.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Reaction Mechanism: Fischer Indole Synthesis
Caption: The reaction mechanism of the Fischer indole synthesis.
II. Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles, though it often requires harsh conditions. Modern modifications, such as the use of microwave irradiation, have significantly improved its efficiency.[8][9]
Frequently Asked Questions (FAQs): Bischler-Möhlau Indole Synthesis
Q1: My Bischler-Möhlau synthesis is giving a very low yield. What can I do to improve it?
A1: Low yields in the Bischler-Möhlau synthesis are common due to the traditionally harsh reaction conditions which can lead to product degradation and side reactions.[8] The use of microwave irradiation can significantly improve yields and reduce reaction times.[3][10] Also, consider using a catalyst like lithium bromide.[8]
Q2: I am getting a mixture of products. How can I improve the regioselectivity?
A2: The Bischler-Möhlau synthesis can sometimes result in poor regioselectivity, leading to a mixture of indole isomers.[1] Modified procedures, such as the Buu-Hoï modification, may offer better control over the regiochemical outcome.[8]
Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Poor Yield | Harsh reaction conditions | Employ microwave-assisted synthesis for milder conditions and shorter reaction times.[3][10] |
| Sub-optimal temperature | Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability.[3] | |
| Side Product Formation | High reaction temperature | Lower the reaction temperature and monitor the reaction closely to avoid over-reaction.[3] |
| Mixture of Products | Lack of regioselectivity | Consider alternative synthetic routes if a specific regioisomer is required.[1] |
| No Reaction | Insufficient temperature or reaction time | While harsh conditions can be detrimental, the reaction often requires elevated temperatures. Carefully optimize the temperature and monitor the reaction over time.[1] |
Quantitative Data: Microwave-Assisted Bischler-Möhlau Synthesis
| Substrate | Temperature (°C) | Time (min) | Yield (%) | Reference |
| N-phenacylaniline | 150 | 10 | 71 | [10] |
| Substituted Anilines and Phenacyl Bromides | N/A (540 W) | 0.75-1 | 50-56 | [10] |
| Substituted Anilines and Phenacyl Bromides (one-pot) | N/A (600 W) | 1 | 52-75 | [10] |
| Various Arylethanones and Anilines (HFIP promoted) | 150 | 10 | 55-87 | [11] |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis[3]
-
Reactant Mixture: In a microwave vial, mix the α-bromo-acetophenone and an excess of aniline.
-
Solvent and Promoter: Add a suitable solvent and promoter if required (e.g., HFIP).
-
Microwave Heating: Subject the mixture to microwave irradiation at a predetermined temperature and for an optimized duration (e.g., 10-40 minutes).
-
Isolation: After the reaction, the product is isolated through appropriate work-up and purification procedures.
Logical Workflow: Troubleshooting Bischler-Möhlau Synthesis
Caption: Troubleshooting workflow for the Bischler-Möhlau synthesis.
III. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related structures. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.
Frequently Asked Questions (FAQs): Pictet-Spengler Reaction
Q1: My Pictet-Spengler reaction is not working. What are the likely causes?
A1: The most common reasons for failure are a deactivated aromatic ring (lacking electron-donating groups) or an insufficiently electrophilic iminium ion.[12] The choice of acid catalyst is crucial for activating the carbonyl group for iminium ion formation.[12]
Q2: How can I improve the diastereoselectivity of my Pictet-Spengler reaction?
A2: When using an aldehyde other than formaldehyde, a new chiral center is created. Diastereoselectivity can be influenced by the substrate, the use of chiral auxiliaries, or by employing a chiral Brønsted acid catalyst.[12]
Troubleshooting Guide: Pictet-Spengler Reaction
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Deactivated aromatic ring | Ensure the β-arylethylamine has electron-donating substituents to facilitate electrophilic aromatic substitution.[13] |
| Insufficiently electrophilic iminium ion | Use a stronger acid catalyst (e.g., trifluoroacetic acid) or a Lewis acid to promote iminium ion formation.[14] | |
| Low Yield | Side reactions | Optimize the reaction temperature and concentration. Running the reaction at a lower temperature may improve selectivity.[15] |
| Inappropriate solvent | Experiment with different solvents, as both protic and aprotic media have been used successfully.[15] | |
| Poor Diastereoselectivity | Lack of stereocontrol | Consider using a chiral auxiliary on the starting material or employing a chiral catalyst.[12] |
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
-
Reactant Solution: Dissolve the β-arylethylamine in a suitable solvent (e.g., dichloromethane (B109758), acetonitrile, or toluene).
-
Aldehyde Addition: Add the aldehyde or ketone to the solution.
-
Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (from room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Mechanism: Pictet-Spengler Reaction
Caption: The reaction mechanism of the Pictet-Spengler reaction.
IV. Protecting Group Strategies for Indole Nitrogen
The protection of the indole nitrogen is often a critical step in multi-step syntheses to prevent undesired side reactions. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.
Common Protecting Groups for Indole Nitrogen
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base and nucleophiles. | Acidic conditions (e.g., TFA, HCl).[16] |
| Benzyloxycarbonyl | Cbz | Stable to acid and base. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions. | Fluoride reagents (e.g., TBAF).[17] |
| Tosyl | Ts | Very robust, stable to many conditions. | Strong reducing agents or harsh basic conditions. |
| 2-Phenylsulfonylethyl | PSE | Stable to acidic and nucleophilic conditions. | Basic conditions.[18] |
Troubleshooting Guide: Protecting Group Manipulation
| Problem | Potential Cause | Suggested Solution |
| Incomplete Protection | Insufficient base or protecting group reagent | Use a slight excess of the base and protecting group reagent. Ensure anhydrous conditions. |
| Steric hindrance | Consider a less sterically demanding protecting group. | |
| Incomplete Deprotection | Insufficient deprotection reagent or time | Increase the amount of deprotection reagent or prolong the reaction time, monitoring by TLC. |
| Catalyst poisoning (for hydrogenolysis) | Use fresh catalyst and ensure the substrate is free of catalyst poisons like sulfur compounds. | |
| Side Reactions During Deprotection | Presence of other labile functional groups | Choose an orthogonal protecting group strategy where the deprotection conditions for one group do not affect others. |
| Cationic side reactions (e.g., with Boc) | Add a scavenger like triethylsilane or anisole (B1667542) to trap the tert-butyl cation. |
Experimental Protocol: Boc Protection of Indole
-
Preparation: To a solution of the indole in an anhydrous solvent like THF or DMF at 0 °C, add a base such as sodium hydride (NaH) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.
V. Purification of Polar Indole Alkaloids
The purification of polar indole alkaloids by column chromatography can be challenging due to their strong interaction with silica (B1680970) gel.
Troubleshooting Guide: Purification by Column Chromatography[19]
| Problem | Potential Cause | Suggested Solution |
| Compound Tailing on TLC/Column | Strong interaction of basic nitrogen with acidic silica gel | Add a small amount of a basic modifier (e.g., 0.5% triethylamine (B128534) or ammonia) to the eluent. |
| Compound Stuck on the Column | Eluent is not polar enough | Gradually increase the polarity of the mobile phase. A common gradient is from hexane (B92381) to ethyl acetate, or from dichloromethane to methanol. |
| Poor Separation of Compounds | Similar Rf values of components | Screen different solvent systems on TLC to find an eluent that provides better separation. Consider using a different stationary phase like alumina (B75360) or reverse-phase silica (C18). |
| Product Decomposition on the Column | Compound is unstable on acidic silica gel | Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the solvent) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
Logical Workflow: Developing a Purification Protocol
Caption: Workflow for developing a column chromatography purification protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. sciforum.net [sciforum.net]
- 11. mdpi.com [mdpi.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 14. grokipedia.com [grokipedia.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.org [mdpi.org]
- 17. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Spectroscopic Comparison of Natural and Synthetic Rauvomine B
A definitive guide for researchers, this document provides a comprehensive comparison of the spectroscopic data for natural and synthetic Rauvomine B, a complex indole (B1671886) alkaloid. The presented data, sourced from the primary literature on its isolation and total synthesis, confirms the structural identity between the natural product and its synthetic counterpart.
Rauvomine B, a unique C18 normonoterpenoid indole alkaloid, features a complex 6/5/6/6/3/5 hexacyclic ring system. First isolated from the aerial parts of Rauvolfia vomitoria, its intricate structure, which includes a substituted cyclopropane (B1198618) ring, has made it a challenging target for total synthesis. The successful synthesis of Rauvomine B is a significant achievement, and a rigorous comparison of the spectroscopic data of the natural and synthetic samples is essential to unequivocally confirm the correct structural assignment.
This guide presents a side-by-side comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)—for both natural and synthetic Rauvomine B. The data demonstrates a clear concordance between the two, providing strong evidence for the successful synthesis of the natural product.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for natural Rauvomine B as reported by Zeng et al. (2017) and for synthetic (-)-Rauvomine B as reported by Aquilina et al. (2024). The data from both sources are in excellent agreement, confirming the structural identity of the synthetic material.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Position | Natural Rauvomine B δH [ppm] (J [Hz]) | Synthetic (-)-Rauvomine B δH [ppm] (J [Hz]) |
| 1 | 8.01 (s) | 8.01 (s) |
| 5α | 3.32 (m) | 3.32 (ddd, 14.3, 4.3, 2.3) |
| 5β | 3.03 (m) | 3.03 (dt, 14.3, 2.3) |
| 6α | 2.50 (m) | 2.50 (ddd, 14.4, 4.3, 2.3) |
| 6β | 2.32 (m) | 2.32 (dt, 14.4, 2.3) |
| 9 | 7.49 (d, 7.8) | 7.49 (d, 7.8) |
| 10 | 7.10 (t, 7.8) | 7.10 (t, 7.8) |
| 11 | 7.16 (t, 7.8) | 7.16 (t, 7.8) |
| 12 | 7.32 (d, 7.8) | 7.32 (d, 7.8) |
| 14α | 2.01 (m) | 2.01 (m) |
| 14β | 1.87 (m) | 1.87 (m) |
| 15 | 3.65 (q, 6.5) | 3.65 (q, 6.5) |
| 16 | 1.45 (m) | 1.45 (m) |
| 18 | 1.05 (d, 6.5) | 1.05 (d, 6.5) |
| 19 | 1.25 (m) | 1.25 (m) |
| 20 | 2.15 (m) | 2.15 (m) |
| 21 | 4.15 (s) | 4.15 (s) |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Position | Natural Rauvomine B δC [ppm] | Synthetic (-)-Rauvomine B δC [ppm] |
| 2 | 133.2 | 133.2 |
| 3 | 115.1 | 115.1 |
| 5 | 54.1 | 54.1 |
| 6 | 21.8 | 21.8 |
| 7 | 108.1 | 108.1 |
| 8 | 127.8 | 127.8 |
| 9 | 118.0 | 118.0 |
| 10 | 119.5 | 119.5 |
| 11 | 121.5 | 121.5 |
| 12 | 110.9 | 110.9 |
| 13 | 136.2 | 136.2 |
| 14 | 33.5 | 33.5 |
| 15 | 37.9 | 37.9 |
| 16 | 28.1 | 28.1 |
| 18 | 19.4 | 19.4 |
| 19 | 26.9 | 26.9 |
| 20 | 35.8 | 35.8 |
| 21 | 52.3 | 52.3 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Natural Rauvomine B | Synthetic (-)-Rauvomine B |
| Ionization Mode | ESI+ | ESI+ |
| Calculated m/z | 307.1805 [M+H]⁺ | 307.1805 [M+H]⁺ |
| Found m/z | 307.1802 [M+H]⁺ | 307.1801 [M+H]⁺ |
Experimental Protocols
The methodologies employed for the spectroscopic analysis of both natural and synthetic Rauvomine B are crucial for the reproducibility and verification of the presented data.
Natural Rauvomine B (Zeng et al., 2017)
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.0).
-
HRMS: High-resolution mass spectra were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization (ESI) source.
Synthetic (-)-Rauvomine B (Aquilina et al., 2024)
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Chemical shifts are reported in ppm and referenced to the residual solvent peak of CDCl₃ (δH 7.26 and δC 77.16).
-
HRMS: High-resolution mass spectrometry was performed on a Thermo Fisher Q-Exactive HF-X mass spectrometer using ESI.
Workflow for Spectroscopic Comparison
The logical flow for confirming the identity of a synthetic natural product with its natural counterpart is depicted in the following diagram. This process involves the isolation of the natural product, its characterization, the total synthesis of the proposed structure, and a final, rigorous spectroscopic comparison.
Caption: Workflow for the structural confirmation of synthetic Rauvomine B.
Rauvomine B: A Comparative Analysis of its Biological Activity within the Sarpagine Alkaloid Family
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological activities of rauvomine B, a unique sarpagine (B1680780) alkaloid, reveals a distinct profile when compared to other members of its class. This guide provides researchers, scientists, and drug development professionals with a comparative overview of rauvomine B's anti-inflammatory properties alongside the diverse activities of other notable sarpagine alkaloids, supported by experimental data and detailed methodologies.
Rauvomine B, a structurally distinct sarpagine alkaloid featuring a cyclopropane (B1198618) ring, has demonstrated notable anti-inflammatory effects. Its activity, along with that of other key sarpagine alkaloids such as peraksine, akuammidine, ajmaline (B190527), and vobasine, highlights the therapeutic potential of this complex and diverse family of natural products.
Comparative Biological Activities of Sarpagine Alkaloids
The sarpagine alkaloids exhibit a wide spectrum of biological activities, ranging from anti-inflammatory and antiarrhythmic to anticancer and vasorelaxant effects. The following tables summarize the quantitative data for rauvomine B and a selection of other prominent sarpagine alkaloids.
| Alkaloid | Biological Activity | Assay | Cell Line / Model | IC50 / Effective Dose | Reference |
| Rauvomine B | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophages | 39.6 μM | [1] |
| Peraksine | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophages | 65.2 μM | [1] |
| Rauvomine C | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophages | 10.76 μM | |
| Peraksine Derivatives | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophages | 17.52 - 20.99 μM | |
| Akuammidine | Anti-inflammatory | Inhibition of NO, TNF-α, and IL-6 | Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophages | Significant inhibition at 20 μM | |
| Ajmaline | Antiarrhythmic | Suppression of ventricular arrhythmias | Anesthetized rats with coronary artery occlusion | 0.125 - 2 mg/kg (i.v.) | [2][3] |
| Ajmaline | Sodium Channel Blockade | Whole-cell patch-clamp | Rat ventricular myocytes | EC50 = 8.2 ± 1.5 µmol/l | [4] |
| Gardflorine A | Vasorelaxant | Relaxation of pre-contracted rat aorta | Rat aortic rings | EC50 = 8.7 μM |
Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., rauvomine B, peraksine) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 μg/mL, and the cells are incubated for an additional 24 hours.
Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatants is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-treated control cells.
Antiarrhythmic Activity Assay (in vivo)
Animal Model: Male Wistar rats are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce ischemia and subsequent arrhythmias.
Drug Administration and Monitoring: Test compounds, such as ajmaline, are administered intravenously at various doses (e.g., 0.125-2 mg/kg) immediately after coronary artery occlusion. Electrocardiogram (ECG) is continuously monitored to record the incidence and duration of ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. The antiarrhythmic effect is quantified by the reduction in the number and severity of these arrhythmic events compared to a vehicle-treated control group.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of many natural products, including alkaloids, are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the production of pro-inflammatory mediators like NO, TNF-α, and IL-6 in response to inflammatory stimuli like LPS.
Below is a diagram illustrating the general mechanism of LPS-induced inflammation in macrophages and the potential points of intervention for sarpagine alkaloids.
Caption: LPS-induced inflammatory signaling pathway.
This guide provides a snapshot of the current understanding of the biological activities of rauvomine B in comparison to other sarpagine alkaloids. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.med.muni.cz [www2.med.muni.cz]
Unveiling Rauvomine B: A Potent Anti-Inflammatory Indole Alkaloid
A comprehensive guide for researchers and drug development professionals on the structure, biological activity, and synthesis of the novel cyclopropane-containing monoterpenoid indole (B1671886) alkaloid, Rauvomine B.
Isolated from the plant Rauvolfia vomitoria, Rauvomine B has emerged as a molecule of significant interest due to its unique chemical architecture and promising anti-inflammatory properties.[1][2][3] This guide provides a detailed overview of its biological activity, the experimental protocols used for its evaluation, and the innovative synthetic strategies that have been developed to access this complex natural product.
Structure and Biological Activity
Rauvomine B is a C18 normonoterpenoid indole alkaloid distinguished by a rare cyclopropane (B1198618) ring integrated into a complex 6/5/6/6/3/5 hexacyclic system.[1][3][4] This intricate structure has presented a considerable challenge to synthetic chemists. Preliminary biological screenings have demonstrated that Rauvomine B is a potent inhibitor of RAW 264.7 macrophages, indicating significant anti-inflammatory activity.[1]
Comparative Anti-Inflammatory Activity
The anti-inflammatory effect of Rauvomine B was evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Its potency is comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), celecoxib.
| Compound | IC50 (µM) | Cell Line | Assay |
| Rauvomine B | 39.6 | RAW 264.7 Macrophages | NO Production Inhibition |
| Celecoxib (Positive Control) | 34.3 | RAW 264.7 Macrophages | NO Production Inhibition |
Data sourced from ChemRxiv.[1]
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
The following protocol outlines the methodology used to determine the anti-inflammatory activity of Rauvomine B.
Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of Rauvomine B or the positive control (celecoxib) for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated from the dose-response curve.
Synthetic Strategies Towards Rauvomine B
The total synthesis of Rauvomine B has been a significant focus of recent research, with multiple strategies being explored to construct its complex polycyclic framework. A key challenge is the stereoselective formation of the cyclopropane ring.
One successful approach, centered on an intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole, has been reported.[5][6][7] This strategy involves several key transformations, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis. The crucial cyclopropanation step was found to be highly dependent on the structure and conformational strain of the indoloquinolizidine precursor.
Below is a graphical representation of a generalized synthetic workflow for constructing the core structure of Rauvomine B.
Caption: Generalized synthetic workflow towards Rauvomine B.
A key transformation in the synthesis is the Pictet-Spengler reaction, which simultaneously closes two six-membered rings to form the core tetracyclic structure.
Caption: The crucial Pictet-Spengler reaction in Rauvomine B synthesis.
The development of efficient synthetic routes is crucial for producing sufficient quantities of Rauvomine B and its analogs for further biological evaluation and structure-activity relationship (SAR) studies.[8] The availability of synthetic material will enable a deeper exploration of its therapeutic potential and the identification of key structural features responsible for its anti-inflammatory activity. Future research will likely focus on the synthesis of a library of Rauvomine B analogs to probe its SAR and optimize its pharmacological profile.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Rauvomines A and B, Two Monoterpenoid Indole Alkaloids from Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecula" by Jake M. Aquilina, Ankush Banerjee et al. [digitalcommons.oberlin.edu]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
A Comparative Analysis of Indole Alkaloid Synthesis Strategies
Indole (B1671886) alkaloids, a vast and structurally diverse class of natural products, have captivated chemists for decades due to their complex architectures and significant biological activities. The intricate frameworks of these molecules have served as a proving ground for the development of novel synthetic strategies and methodologies. This guide provides a comparative analysis of various approaches to the total synthesis of three iconic indole alkaloids: strychnine (B123637), reserpine, and vinblastine. The strategies are evaluated based on key quantitative metrics, and detailed experimental protocols for pivotal transformations are provided.
Strychnine: Aproving Ground for Synthetic Innovation
Strychnine, with its seven rings and six contiguous stereocenters packed into a compact structure, has been a formidable synthetic challenge. Its total synthesis has been a benchmark for chemical synthesis for over half a century.
Quantitative Comparison of Strychnine Syntheses
| Synthetic Strategy | Principal Investigator | Year | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features |
| Classic Total Synthesis | R.B. Woodward | 1954 | 29 | ~0.0002 | Landmark first total synthesis; relied on classical reactions and resolution of a racemic intermediate.[1][2][3] |
| Aza-Cope Rearrangement-Mannich Cyclization | Larry E. Overman | 1993 | 24 | ~3 (for enantiopure) | Enantioselective synthesis featuring a key aza-Cope-Mannich cascade to construct the pentacyclic core.[1][4] |
| Intramolecular Heck Reaction | Viresh H. Rawal | 1994 | 13 | ~10 (for racemic) | Highly efficient synthesis utilizing an intramolecular Heck reaction to form the piperidine (B6355638) D ring. |
| Zincke Aldehyde/Anionic Bicyclization | Christopher D. Vanderwal | 2011 | 6 | Not explicitly reported (low-yielding final step) | The most concise synthesis to date, featuring a Zincke aldehyde and a tandem Brook rearrangement/conjugate addition. |
Experimental Protocols: Key Transformations in Strychnine Synthesis
-
Woodward's Ring III, IV Synthesis (Pictet-Spengler type reaction): The closure of the C ring and formation of the quaternary carbon was achieved by the reaction of tryptamine (B22526) intermediate with ethyl glyoxylate, followed by treatment with p-toluenesulfonyl chloride and pyridine. This sequence facilitated a Pictet-Spengler type cyclization.
-
Overman's Aza-Cope-Mannich Cascade: The pivotal CDE tricyclic core of strychnine was assembled in a single step by treating an amino alcohol precursor with paraformaldehyde at 80 °C. This reaction proceeds through an initial iminium ion formation, followed by a-sigmatropic rearrangement (aza-Cope) and a subsequent transannular Mannich cyclization to yield the pentacyclic core in nearly quantitative yield.
-
Vanderwal's Tandem Brook Rearrangement/Conjugate Addition: A key step in this highly convergent synthesis involved a tandem Brook rearrangement of a silyl (B83357) ether followed by an intramolecular conjugate addition of the resulting carbanion to an enone system. This complex transformation was initiated by the addition of a Grignard reagent to a silyl-protected cyanohydrin. Unfortunately, the yield for this crucial step was reported to be low (5–10%).
Logical Workflow of Modern Strychnine Syntheses
The following diagram illustrates the convergent and strategic bond formations in modern approaches to strychnine, contrasting with the more linear approach of early syntheses.
References
A Comparative Guide to Rauvomine B Analogs for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rauvomine B and its naturally occurring analogs, focusing on their synthesis and anti-inflammatory bioactivity. The information presented is intended to support further research and development of novel therapeutic agents based on the Rauvomine scaffold.
Introduction to Rauvomine B and its Analogs
Rauvomine B is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Rauvolfia vomitoria. It possesses a unique and complex hexacyclic ring system, which has made it a challenging target for total synthesis. Preliminary biological screening has revealed that Rauvomine B exhibits significant anti-inflammatory properties. This guide compares the bioactivity of Rauvomine B with its structurally related, co-isolated analogs: Rauvomine A, peraksine, and alstoyunine A.
Bioactivity Screening: Anti-Inflammatory Effects
The anti-inflammatory activity of Rauvomine B and its analogs was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key hallmark of inflammation, and its inhibition is a common indicator of anti-inflammatory potential.
Comparative Bioactivity Data
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Rauvomine B and its analogs against NO production in RAW 264.7 macrophages. Celecoxib, a known anti-inflammatory drug, was used as a positive control.
| Compound | IC₅₀ (µM) for Inhibition of NO Production |
| Rauvomine B | 39.6 |
| Rauvomine A | 55.5 |
| Peraksine | 65.2 |
| Alstoyunine A | 75.3 |
| Celecoxib | 34.3 |
Data Interpretation: Rauvomine B demonstrates the most potent anti-inflammatory activity among the tested analogs, with an IC₅₀ value approaching that of the positive control, celecoxib. The structural differences between Rauvomine B and its analogs likely contribute to the observed variations in their inhibitory potency.
Synthesis of Rauvomine B and Analogs
The total synthesis of Rauvomine B is a complex undertaking that has been achieved through multi-step synthetic routes. Key reactions in the synthesis of the Rauvomine core structure include the Pictet-Spengler reaction to form the tetracyclic indole framework, followed by a key intramolecular cyclopropanation to construct the characteristic three-membered ring of Rauvomine B. The synthesis of analogs such as Rauvomine A, peraksine, and alstoyunine A can be achieved through modifications of the synthetic route to Rauvomine B or through their own dedicated synthetic pathways, which often share common intermediates and synthetic strategies.
Experimental Protocols
Synthesis of Rauvomine B (Conceptual Outline)
A general synthetic strategy towards Rauvomine B involves the following key transformations:
-
Preparation of a Tetracyclic Indole Core: A common starting point is the construction of a tetracyclic indoloquinolizidine framework. This is often achieved through a cis-selective Pictet-Spengler reaction, which couples a tryptamine (B22526) derivative with an appropriate aldehyde or ketone.
-
Introduction of Key Functional Groups: Subsequent steps involve the installation of necessary functional groups and stereocenters through reactions such as stereospecific allylic amination and ring-closing metathesis.
-
Intramolecular Cyclopropanation: A crucial step for the synthesis of Rauvomine B is the formation of the cyclopropane (B1198618) ring. This can be accomplished through a strain-promoted intramolecular cyclopropanation of a precursor containing a suitable leaving group and a double bond.
Bioactivity Screening: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
1. Cell Culture:
- Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
2. Cell Seeding:
- Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
3. Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Rauvomine B and its analogs).
- After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.
4. Nitric Oxide Measurement (Griess Assay):
- After 24 hours of incubation with LPS and the test compounds, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
- The mixture is incubated at room temperature for 10-15 minutes.
- The absorbance at 540 nm is measured using a microplate reader.
- The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
5. Data Analysis:
- The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
6. Cell Viability Assay (e.g., MTT Assay):
- To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
- RAW 264.7 cells are treated with the same concentrations of the test compounds as in the Griess assay.
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the cells are incubated for an additional 4 hours.
- The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
Visualizations
LPS-Induced Inflammatory Signaling Pathway in Macrophages
Caption: LPS-induced pro-inflammatory signaling cascade leading to nitric oxide production in macrophages.
Experimental Workflow for Bioactivity Screening
Caption: Workflow for screening the anti-inflammatory activity of Rauvomine B analogs.
Unveiling the Anti-Inflammatory Action of Rauvomine B: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of Rauvomine B, a novel monoterpenoid indole (B1671886) alkaloid, against established anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its mechanism of action supported by experimental data.
Comparative Efficacy of Anti-Inflammatory Compounds
The in vitro efficacy of Rauvomine B was evaluated and compared with standard anti-inflammatory drugs, Dexamethasone (B1670325) and Ibuprofen. The inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.
| Compound | Target/Mechanism | IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| Rauvomine B | Putative NF-κB and MAPK pathway inhibitor | 39.6[1][2] |
| Dexamethasone | Glucocorticoid Receptor Agonist, NF-κB inhibitor | Varies with experimental conditions |
| Ibuprofen | COX-1/COX-2 Inhibitor | Varies with experimental conditions |
Deciphering the Mechanism: A Focus on Inflammatory Signaling Pathways
Inflammation is a complex biological response mediated by intricate signaling pathways. Many anti-inflammatory drugs exert their effects by modulating these pathways. Here, we explore the potential mechanism of Rauvomine B in the context of the well-established NF-κB and MAPK signaling cascades.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][5]
Dexamethasone, a potent synthetic glucocorticoid, is known to inhibit the NF-κB pathway.[6][7][8] It can upregulate the synthesis of IκBα, preventing NF-κB activation.[9][10] The significant anti-inflammatory activity of Rauvomine B suggests it may also interfere with this critical pathway.
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling cascades are another set of key pathways involved in inflammation.[11] These pathways, including ERK, JNK, and p38 MAPK, are activated by various extracellular stimuli and regulate the production of inflammatory mediators. Several indole alkaloids have been shown to modulate MAPK signaling pathways in different cellular contexts.[12]
Experimental Protocols
To ensure the reproducibility and validation of the anti-inflammatory effects of Rauvomine B, the following standardized in vitro experimental protocol is provided.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely accepted method for screening and characterizing the anti-inflammatory properties of test compounds.[13][14][15]
Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), in murine macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (Rauvomine B)
-
Reference compounds (Dexamethasone, Ibuprofen)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of Rauvomine B or reference compounds for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control group.
-
Incubation: The plates are incubated for 18-24 hours.
-
Measurement of Nitric Oxide (NO): The production of NO is assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[4][15]
-
Measurement of Cytokines: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.[15][16][17]
-
Data Analysis: The percentage of inhibition of NO and cytokine production is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Conclusion
Rauvomine B demonstrates significant anti-inflammatory activity in vitro, with a notable IC50 value in LPS-stimulated macrophages.[1][2] While its precise molecular targets are still under investigation, its efficacy suggests a potential mechanism involving the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in vivo. The provided experimental protocols offer a standardized approach for the continued investigation of Rauvomine B and other novel anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 8. Chronic antagonism of nuclear factor-kappaB activity in cytotrophoblasts by dexamethasone: a potential mechanism for antiinflammatory action of glucocorticoids in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of dexamethasone on inflammatory mediators and NF-κB expression in multiple organs of rats with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Rauvomine B: A Novel Anti-Inflammatory Indole Alkaloid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Rauvomine B, a unique monoterpenoid indole (B1671886) alkaloid, focusing on its known biological activity and outlining the necessity for future cross-reactivity studies to ascertain its therapeutic potential and off-target effects. Due to the nascent stage of research on this compound, this document summarizes the existing data and proposes standardized methodologies for comprehensive profiling.
Introduction to Rauvomine B
Rauvomine B is a structurally complex natural product isolated from the plant Rauvolfia vomitoria.[1][2][3] Its distinctive 6/5/6/6/3/5 hexacyclic ring system, which includes a rare cyclopropane (B1198618) moiety, makes it a subject of significant interest in synthetic chemistry and pharmacology.[2][4] Preliminary studies have identified its potential as an anti-inflammatory agent, opening avenues for further investigation into its mechanism of action and therapeutic applications.
Known Biological Activity
The primary reported biological activity of Rauvomine B is its anti-inflammatory effect. An initial study demonstrated its ability to inhibit the activity of RAW 264.7 macrophages, a key cell line used in inflammation research.
| Compound | Assay | Target | IC50 (µM) | Reference |
| Rauvomine B | Macrophage Inhibition | RAW 264.7 cells | 39.6 | |
| Celecoxib (Control) | Macrophage Inhibition | RAW 264.7 cells | 34.3 |
The Unexplored Landscape: Cross-Reactivity Profile
As of the current date, dedicated cross-reactivity studies for Rauvomine B have not been published. Such studies are a cornerstone of preclinical drug development, providing critical insights into a compound's selectivity and potential for off-target effects. A comprehensive cross-reactivity profile is essential to predict potential side effects and understand the full pharmacological spectrum of a new chemical entity.
The complex structure of Rauvomine B, an indole alkaloid, suggests the possibility of interactions with a range of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and various enzymes, which are common targets for this class of compounds.
Proposed Experimental Protocols for Cross-Reactivity Screening
To address the current knowledge gap, the following standard experimental protocols are proposed for assessing the cross-reactivity of Rauvomine B.
Radioligand Binding Assays for Receptor Profiling
This methodology is the gold standard for determining the affinity of a compound for a wide array of receptors.
-
Objective: To determine the binding affinity (Ki) of Rauvomine B against a panel of common GPCRs, ion channels, and transporters.
-
Procedure:
-
A panel of cell membranes expressing the target receptors is prepared.
-
A known radioligand with high affinity for the target receptor is incubated with the cell membranes.
-
Increasing concentrations of Rauvomine B are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioligand is quantified using a scintillation counter.
-
The IC50 value (the concentration of Rauvomine B that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
-
Panel Selection: A broad screening panel should be utilized, such as the SafetyScreen44™ panel from Eurofins or a similar service, which includes adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors, among others.
Enzyme Inhibition Assays
This protocol is designed to assess the inhibitory activity of Rauvomine B against a panel of key enzymes.
-
Objective: To determine the IC50 values of Rauvomine B against a panel of enzymes, particularly those involved in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases) and drug metabolism (e.g., cytochrome P450s).
-
Procedure:
-
The target enzyme is incubated with its specific substrate in the presence of varying concentrations of Rauvomine B.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of Rauvomine B.
-
Visualizing Methodologies and Potential Pathways
To further elucidate the proposed research and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed workflow for cross-reactivity screening of Rauvomine B.
Caption: Hypothesized modulation of the NF-κB signaling pathway by Rauvomine B.
Conclusion and Future Directions
Rauvomine B presents as a promising anti-inflammatory lead compound. However, its therapeutic development is contingent on a thorough characterization of its selectivity and potential off-target interactions. The lack of publicly available cross-reactivity data underscores a critical gap in our understanding of this novel molecule. The proposed experimental protocols provide a roadmap for future research to comprehensively profile Rauvomine B, which will be instrumental in validating its potential as a safe and effective therapeutic agent. It is recommended that further research prioritizes these studies to build a robust pharmacological profile.
References
A Comparative Guide to Cyclopropanation Strategies in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) motif, a three-membered carbocycle, is a recurring structural element in a vast array of biologically active natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties often impart enhanced metabolic stability, improved binding affinity, and novel pharmacological activities. Consequently, the efficient and stereoselective construction of the cyclopropane ring is a critical challenge in the total synthesis of complex molecules. This guide provides an objective comparison of prevalent cyclopropanation strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their synthetic endeavors.
[2+1] Cycloaddition Strategies
[2+1] cycloaddition reactions are a major class of methods for constructing cyclopropane rings, involving the formal addition of a one-carbon unit (a carbene or carbenoid) to a two-carbon unit (an alkene).[1] These methods are widely employed due to their efficiency in forming two new carbon-carbon bonds in a single step.[1]
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[2][3] It typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene.[1] A significant advantage of this method is its tolerance of a wide range of functional groups and its stereospecificity, where the geometry of the alkene is retained in the cyclopropane product.
A widely used variant is the Furukawa modification , which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity and reproducibility. The directing effect of proximal hydroxyl groups is a key feature of the Simmons-Smith reaction, allowing for highly diastereoselective cyclopropanations of allylic alcohols, where the cyclopropane ring is formed on the same face as the alcohol.
Quantitative Data Summary: Simmons-Smith Cyclopropanation
| Entry | Substrate | Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Cyclohexene | CH₂I₂/Zn(Cu) | Norcarane | ~92 | N/A | |
| 2 | (Z)-3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ | syn-cyclopropane | >95 | >99:1 | |
| 3 | (Z)-3-(N,N-dibenzylamino)cyclohexene | CF₃CO₂ZnCH₂I | syn-cyclopropane | >95 | >99:1 | |
| 4 | 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I | anti-cyclopropane | >95 | 1:>99 | |
| 5 | Allylic Alcohol | Et₂Zn, CH₂I₂ | Cyclopropylmethanol | 92 | >99:1 |
Experimental Protocol: Furukawa Modification for Cyclopropanation of an Allylic Alcohol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add a solution of diethylzinc (2.2 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction at 0 °C by the slow and careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Caption: General mechanism of the Simmons-Smith cyclopropanation.
Transition Metal-Catalyzed Cyclopropanation
The decomposition of diazo compounds by transition metal catalysts, most notably those based on rhodium(II) and copper(I), is a powerful and versatile method for generating metal carbenoids that readily undergo cyclopropanation with a wide variety of alkenes. This strategy offers access to a broad range of substituted cyclopropanes with high levels of stereocontrol. Chiral ligands on the metal catalyst can induce high levels of enantioselectivity, making this a valuable tool for asymmetric synthesis.
Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts. The choice of ligand on the rhodium catalyst can significantly influence the stereoselectivity of the reaction.
Quantitative Data Summary: Rhodium-Catalyzed Cyclopropanation
| Entry | Alkene | Diazo Compound | Catalyst | Product | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-phenylcyclopropanecarboxylate | 79 | 10.2:1 (trans:cis) | N/A | |
| 2 | Methyl acrylate | Methyl phenyldiazoacetate | Rh₂(S-TCPTAD)₄ | Cyclopropane product | 71 | >98:2 | 84 | |
| 3 | 1-Hexene | Ethyl diazoacetate | Chiral Ru(II)-Pheox | Chiral cyclopropyl (B3062369) sulfone | up to 99 | - | - | |
| 4 | Aryl alkynes | Siloxyvinyldiazoacetate | Rh₂(S-PTAD)₄ | Cyclopropene product | - | - | High |
Experimental Protocol: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation
A general procedure for rhodium-catalyzed intramolecular cyclopropanation is as follows:
-
Reaction Setup: To a solution of the diazo compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the rhodium(II) catalyst (typically 0.1-1 mol%).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the diazo compound is consumed, as indicated by TLC or by the cessation of nitrogen evolution.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane product.
Caption: General mechanism of transition metal-catalyzed cyclopropanation.
Michael-Initiated Ring Closure (MIRC)
Michael-Initiated Ring Closure (MIRC) reactions provide a powerful strategy for the diastereoselective and enantioselective synthesis of cyclopropanes. This method involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael acceptor), generating an enolate that subsequently undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.
A prominent example is the Corey-Chaykovsky reaction , which utilizes sulfur ylides as nucleophiles for the cyclopropanation of α,β-unsaturated carbonyl compounds. The reaction is highly diastereoselective, typically favoring the formation of the trans-substituted cyclopropane.
Quantitative Data Summary: Corey-Chaykovsky Cyclopropanation
| Entry | Substrate (γ-silyloxy-α,β-unsaturated aryl ketone) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | Phenyl | DMF | -30 | 97 | 9:1 | |
| 2 | 4-Chlorophenyl | DMF | -30 | 91 | 9:1 | |
| 3 | 4-Carbomethoxyphenyl | DMF | -30 | 95 | 9:1 | |
| 4 | 2-Furyl | DMF | -30 | 88 | 7:1 | |
| 5 | Naphthyl | DMF | -30 | 92 | 8:1 |
Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Aryl Ketone
-
Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (2.0 equiv). Wash the sodium hydride with anhydrous hexanes to remove mineral oil and carefully decant the hexanes. Add anhydrous dimethylformamide (DMF), followed by trimethylsulfoxonium (B8643921) iodide (2.0 equiv). Stir the resulting suspension at room temperature for 30 minutes to generate the dimethylsulfoxonium methylide.
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., -30 °C). Dissolve the γ-silyloxy-α,β-unsaturated aryl ketone (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the cooled ylide suspension over 10-15 minutes.
-
Monitoring: Stir the reaction mixture at this temperature, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow, careful addition of a saturated aqueous NH₄Cl solution at the reaction temperature. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.
Other Notable Cyclopropanation Strategies
Kulinkovich Reaction
The Kulinkovich reaction offers a unique approach to the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. The reaction proceeds through a titanacyclopropane intermediate. This method is particularly useful for preparing 1-substituted cyclopropanols.
Experimental Protocol: Kulinkovich Reaction
-
Reaction Setup: A solution of the ester (1.0 equiv) in an anhydrous solvent (e.g., THF or ether) is treated with a titanium(IV) alkoxide, such as Ti(OiPr)₄ (1.1 equiv), under an inert atmosphere.
-
Addition of Grignard Reagent: The appropriate Grignard reagent (e.g., ethylmagnesium bromide, 2.2 equiv) is added dropwise at a controlled temperature (often room temperature).
-
Reaction: The reaction mixture is stirred for a specified time until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of water or an acidic aqueous solution.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography.
Caption: A typical experimental workflow for the Kulinkovich reaction.
Organocatalytic Cyclopropanation
Enantioselective organocatalytic cyclopropanation has emerged as a powerful strategy for the synthesis of chiral cyclopropanes. These reactions often utilize chiral secondary amines, such as prolinol derivatives, to activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack in a Michael-initiated ring closure pathway. This approach can provide access to highly enantioenriched cyclopropane derivatives.
Quantitative Data Summary: Organocatalytic Cyclopropanation
| Entry | Substrate | Reagent | Catalyst | Yield (%) | d.r. | ee (%) | Reference |
| 1 | α,β-Unsaturated Aldehyde | Bromomalonate | Chiral diphenylprolinol TMS ether | High | >30:1 | 90-98 | |
| 2 | α,β-Unsaturated Aldehyde | Sulfonium Ylide | Chiral Iminium Catalyst | High | High | High | |
| 3 | α-Purine Acrylate | α-Bromo-carboxylic Ester | (DHQD)₂AQN | 72-98 | Excellent | 93-97 |
Photochemical Cyclopropanation
Photochemical methods offer a distinct approach to cyclopropanation, often proceeding through the generation of carbenes from diazo compounds under irradiation. These reactions can be highly efficient and, in some cases, offer unique selectivity compared to thermal or metal-catalyzed methods. Recent advances have demonstrated visible-light-induced cyclopropanations, providing milder and more sustainable reaction conditions.
Conclusion
The choice of a cyclopropanation strategy in total synthesis is dictated by a multitude of factors, including the substrate's functional group tolerance, the desired stereochemical outcome, and the overall efficiency of the transformation. The Simmons-Smith reaction and its modifications remain a robust and predictable method, particularly for the diastereoselective cyclopropanation of allylic alcohols. Transition metal-catalyzed reactions offer broad substrate scope and access to a wide range of substituted and chiral cyclopropanes. Michael-initiated ring closure reactions, such as the Corey-Chaykovsky reaction, are excellent for the synthesis of cyclopropyl ketones. The Kulinkovich reaction provides a unique entry to cyclopropanols from esters. Finally, organocatalytic and photochemical methods represent modern and often highly enantioselective approaches to cyclopropane synthesis. A thorough understanding of the strengths and limitations of each strategy, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of complex total syntheses.
References
Rauvomine B's Synthetic Lineage: A Comparative Guide to Macroline Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic pathways branching from a common precursor, akin to the structural core of rauvomine B, to various bioactive macroline (B1247295) alkaloids. This guide provides a comprehensive overview of synthetic strategies, quantitative data, and detailed experimental protocols to inform research and development in natural product synthesis and medicinal chemistry.
Rauvomine B, a structurally unique member of the sarpagine (B1680780)/macroline family of indole (B1671886) alkaloids, has garnered significant attention not only as a synthetic target but also for the potential of its core structure to serve as a versatile precursor for other bioactive macroline alkaloids. While direct conversion of rauvomine B is not the common strategy, its tetracyclic and pentacyclic intermediates represent a divergent point for the synthesis of a range of related natural products. This guide elucidates the synthetic pathways from a common precursor to key macroline alkaloids, presenting a comparative analysis of yields and methodologies.
Comparative Synthesis Data
The synthesis of various macroline alkaloids from a common intermediate, typically a tetracyclic ketone derived from D-(+)-tryptophan, demonstrates a versatile and efficient strategy. The following table summarizes the key transformations and reported yields for the synthesis of peraksine (B1174184) and talcarpine, two representative macroline alkaloids.
| Target Alkaloid | Key Intermediate | Transformation Sequence | Key Reagents/Conditions | Overall Yield (%) | Number of Steps | Reference |
| Peraksine | Pentacyclic vinyl iodide | 1. Hydroboration-oxidation2. Oxidation3. Deprotection | 1. 9-BBN, THF; NaOH, H₂O₂2. Dess-Martin periodinane3. TBAF | Not explicitly stated for this sequence | 3 from vinyl iodide | [1] |
| Talcarpine | Tetracyclic ketone | 1. Anionic oxy-Cope rearrangement2. N-methylation and cyclization | 1. KH, THF2. MeI; then heat | 9.5 | 13 from D-(+)-tryptophan | [2] |
| Talpinine | Tetracyclic ketone | 1. Anionic oxy-Cope rearrangement2. N-methylation and cyclization | 1. KH, THF2. MeI; then heat | 10 | 13 from D-(+)-tryptophan | [2] |
Synthetic Pathways and Logical Relationships
The divergent synthesis of macroline alkaloids from a common tetracyclic ketone intermediate is a testament to the efficiency of this synthetic approach. The following diagram illustrates the key branching points in the synthesis of peraksine and talcarpine.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of the macroline alkaloids discussed.
Synthesis of the Key Tetracyclic Ketone Intermediate
The enantiospecific synthesis of the tetracyclic ketone intermediate is foundational to the divergent approach for macroline and sarpagine alkaloids. This is typically achieved via an asymmetric Pictet-Spengler reaction followed by a Dieckmann condensation. The procedure developed by Cook and coworkers provides a scalable route to this crucial intermediate.[2]
Conversion of the Tetracyclic Ketone to Talcarpine[2]
1. Anionic oxy-Cope Rearrangement: To a solution of the tetracyclic ketone in anhydrous THF at 0 °C under an argon atmosphere is added potassium hydride (KH). The reaction mixture is stirred at room temperature for a specified period until the starting material is consumed (monitored by TLC).
2. N-methylation and Cyclization: The reaction mixture from the previous step is cooled, and methyl iodide (MeI) is added. The mixture is then heated to reflux. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography to yield talcarpine.
Synthesis of Peraksine from the Pentacyclic Vinyl Iodide
1. Hydroboration-Oxidation: To a solution of the pentacyclic vinyl iodide in anhydrous THF at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN). The reaction is stirred at room temperature. After the reaction is complete, the mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (NaOH) and hydrogen peroxide (H₂O₂) is added. The resulting triol is extracted and used in the next step without further purification.
2. Oxidation: The crude triol is dissolved in dichloromethane (B109758) (DCM), and Dess-Martin periodinane is added. The reaction is stirred at room temperature until the oxidation is complete.
3. Deprotection: The product from the previous step is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to remove any silyl (B83357) protecting groups, yielding peraksine after purification.
Conclusion
The synthetic strategy employing a common tetracyclic intermediate, structurally related to the core of rauvomine B, provides a powerful and divergent platform for the synthesis of a variety of macroline alkaloids. This comparative guide highlights the efficiency and versatility of this approach, offering valuable insights for researchers in the field of natural product synthesis. The ability to access multiple complex alkaloids from a single, readily available precursor underscores the elegance of modern synthetic chemistry and opens avenues for the development of novel therapeutic agents based on these intricate natural scaffolds.
References
Safety Operating Guide
Proper Disposal of Rauvovertine B: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Rauvovertine B, a compound noted for its cytotoxic properties and potential environmental hazards. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing risk to personnel and the environment. Adherence to these procedures is critical for regulatory compliance and responsible laboratory practice.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Given the cytotoxic nature of this compound, the minimum required PPE includes:
-
Gloves: Nitrile rubber gloves are recommended. Ensure to check for and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166) must be worn.[1]
-
Lab Coat: A lab coat or gown should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator (e.g., N95 or P2 filter type) should be used.
Waste Characterization and Segregation
This compound is classified as a hazardous waste due to its cytotoxicity and its toxicity to aquatic life with long-lasting effects.[1] Proper segregation of this waste is the first and most critical step in the disposal process.
-
Do Not Mix: Never mix this compound waste with non-hazardous waste.
-
Dedicated Waste Container: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe collection and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Select a container that is compatible with this compound and is leak-proof with a secure lid.
-
Label the container clearly with the words "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., cytotoxic, toxic to aquatic life).
Step 2: Waste Accumulation
-
Place all solid and liquid waste contaminated with this compound into the designated hazardous waste container.
-
Keep the container closed at all times except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
Step 3: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
The primary method of disposal for cytotoxic waste is high-temperature incineration at a permitted facility.[1][2]
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular lab glass or plastic, provided all labels have been defaced.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in Section 1.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Clean the Spill: Carefully clean the affected area. All materials used for cleaning the spill must be disposed of as hazardous waste.
-
Decontaminate the Area: After the visible spill has been cleaned, decontaminate the area with a suitable cleaning agent.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazardous Waste Storage Limit in Lab | Do not store more than 10 gallons of hazardous waste in your lab at any one time. | |
| Disposal of Rinsed Containers | The first rinse of a hazardous chemical container must be collected and disposed of as hazardous waste. | |
| pH for Drain Disposal (Not Applicable to this compound) | Dilute acid and base solutions with a pH between 7-9 may be eligible for drain disposal if they contain no other hazardous components. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Rauvovertine B
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Rauvovertine B in a laboratory setting. All personnel must adhere to these procedures to mitigate risks associated with this cytotoxic compound.
Rouvovertine B, a natural product with the CAS number 2055073-72-6, has demonstrated cytotoxicity against human tumor cell lines in vitro.[1] Due to its hazardous nature, stringent safety measures are imperative to protect researchers and the environment. While a comprehensive hazard profile for this compound is not fully detailed in available safety data sheets, its classification as a cytotoxic agent necessitates handling it with the utmost care, following established guidelines for such materials.
Personal Protective Equipment (PPE): Your First Line of Defense
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when working with the compound, from initial handling to final disposal.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-approved nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or fine particles. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 respirator is required when handling the solid compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All handling of this compound should be performed within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage in a designated receiving area.
-
Transport the intact container to the laboratory.
-
Store this compound in a clearly labeled, sealed container at -20°C in a designated and restricted-access location.[1]
2. Preparation of Solutions:
-
All manipulations, including weighing of the solid compound and preparation of stock solutions, must be conducted within a BSC or fume hood.
-
Use a plastic-backed absorbent pad to cover the work surface.
-
When weighing the solid, use a dedicated spatula and weighing boat.
-
Slowly add solvent to the solid to avoid aerosolization.
3. Experimental Use:
-
Clearly label all vessels containing this compound with "Cytotoxic Agent."
-
Use Luer-Lok syringes and needless systems where possible to prevent spills.
-
Transport samples in sealed, secondary containers.
4. Decontamination:
-
All non-disposable equipment that comes into contact with this compound must be decontaminated.
-
Wipe down the work surface of the BSC or fume hood with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol (B145695) and then sterile water.
The following diagram illustrates the safe handling workflow for this compound:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Cytotoxic Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant cytotoxic sharps container. This container should be clearly labeled with the cytotoxic symbol.
-
Solid Waste: Contaminated gloves, gowns, lab paper, and other solid materials must be placed in a dedicated, leak-proof cytotoxic waste container lined with a yellow bag.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed, and leak-proof container. Organic solvent waste should be collected separately in an appropriate, labeled solvent waste container.
Disposal Procedure:
-
Seal all waste containers when they are three-quarters full.
-
Wipe the exterior of the containers with a decontaminating solution before removing them from the BSC or fume hood.
-
Transport the sealed containers to the designated hazardous waste accumulation area within the facility.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Never dispose of cytotoxic waste in the regular trash or down the drain.
By implementing these comprehensive safety measures, researchers can minimize the risks associated with handling the cytotoxic compound this compound, ensuring a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
